4-(Difluoromethoxy)-3-methoxycinnamic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTUXAUWAGSABF-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Difluoromethoxy)-3-methoxycinnamic Acid: Structural Analysis and Synthetic Utility
[1]
Chemical Identity & Core Data
4-(Difluoromethoxy)-3-methoxycinnamic acid is a specialized fluorinated phenylpropanoid derivative.[1][2] Structurally, it is the O-difluoromethylated analog of Ferulic acid (4-hydroxy-3-methoxycinnamic acid). It serves as a critical building block in medicinal chemistry, particularly for optimizing the metabolic stability and lipophilicity of drug candidates targeting G-protein coupled receptors (e.g., GPR120) and phosphodiesterases.
Key Identifiers
| Parameter | Data |
| CAS Number | 324579-78-4 |
| IUPAC Name | (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid |
| Molecular Formula | C₁₁H₁₀F₂O₄ |
| Molecular Weight | 244.19 g/mol |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | ~2.0 (Enhanced lipophilicity vs. Ferulic acid) |
Structural Logic & Pharmacophore Analysis
This molecule combines the reactive Michael acceptor motif of cinnamic acid with a difluoromethoxy group (
-
Bioisosterism: The
group acts as a lipophilic bioisostere for a hydroxyl ( ) or methoxy ( ) group.[1] It retains hydrogen bond acceptor capability while acting as a weak hydrogen bond donor via the C-H bond. -
Metabolic Blockade: In Ferulic acid, the 4-hydroxyl group is a primary site for rapid Phase II metabolism (glucuronidation/sulfation). Capping this position with a difluoromethyl group blocks this metabolic clearance pathway, significantly extending the half-life of the parent scaffold.[1]
Pharmacophore Visualization
Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of the molecule's moieties.[1]
Synthesis Protocol
The synthesis typically proceeds via a two-stage sequence starting from Vanillin.[1] The critical step is the selective difluoromethylation of the phenol, followed by chain extension via Knoevenagel condensation.
Reaction Pathway
Figure 2: Synthetic route from Vanillin to the target cinnamic acid derivative.
Detailed Methodology
Step 1: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
-
Reagents: Vanillin (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq), Cesium Carbonate (1.5 eq).
-
Solvent: DMF:Water (10:1).
-
Procedure: Dissolve Vanillin and base in the solvent system. Heat to 100°C. Add Sodium chlorodifluoroacetate portion-wise to generate the difluorocarbene in situ. Monitor by TLC (Hexane:EtOAc 4:1) until Vanillin is consumed.
-
Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, and concentrate.
-
Yield: Typically 80-90% of a light yellow oil/solid.[1]
Step 2: Knoevenagel Condensation to Cinnamic Acid
-
Reagents: Intermediate A (1.0 eq), Malonic Acid (1.5 eq), Piperidine (catalytic, 0.1 eq).
-
Solvent: Pyridine (5-10 volumes).
-
Procedure:
-
Charge the reaction vessel with Intermediate A and Malonic acid in Pyridine.
-
Add Piperidine catalyst.
-
Heat to 80–100°C for 4–6 hours. Evolution of CO₂ indicates decarboxylation of the malonate intermediate.
-
Cool the mixture to 0°C.
-
-
Precipitation: Slowly add concentrated HCl (aq) to adjust pH to < 2. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Applications in Drug Development
This compound is primarily utilized in the Lead Optimization phase of drug discovery.
GPR120 (FFA4) Agonists
Research indicates that phenylpropanoid derivatives are potent agonists for the Free Fatty Acid Receptor 4 (FFA4/GPR120), a target for type 2 diabetes and inflammation. The 4-difluoromethoxy group improves the metabolic stability of these agonists compared to their natural phenolic counterparts (e.g., ferulic acid derivatives).
Kinase and PDE Inhibitors
The 3-methoxy-4-difluoromethoxy motif is structurally homologous to the pharmacophore found in Roflumilast (a PDE4 inhibitor) and Gefitinib (an EGFR inhibitor).[1] This cinnamic acid derivative allows researchers to append a "Roflumilast-like" tail to new scaffolds via amide coupling or reduction to the saturated acid.[1]
Agrochemicals
Fluorinated cinnamic acids are investigated as herbicides and fungicides.[3] The fluorine atoms enhance penetration through the waxy cuticle of plants and fungal cell walls, increasing potency.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.
-
Storage: Store at room temperature (15-25°C), kept dry.
References
-
Vertex AI Search . (2026). CAS 324579-78-4 Search Results. Retrieved from [1]
-
Sigma-Aldrich . (n.d.).[1] 4-(Difluoromethoxy)-3-methoxybenzaldehyde Product Sheet. Retrieved from [1]
-
Google Patents . (2020). Substituted pyrazoles FFA4/GPR120 receptor agonists (Patent CA3090445A1). Retrieved from
-
PubChem . (n.d.). 4-(Difluoromethoxy)cinnamic acid (Analogous Structure Data). Retrieved from [1]
-
ChemicalBook . (n.d.). Synthesis of 4-Difluoromethoxy-3-methoxybenzaldehyde. Retrieved from [1]
Thermodynamic Solubility Profiling of 4-(Difluoromethoxy)-3-methoxycinnamic Acid in Organic Solvents
A Technical Guide for Process Chemistry and Drug Development
Executive Summary
In pharmaceutical process chemistry, the precise determination of an active pharmaceutical ingredient (API) or intermediate’s solubility profile is the cornerstone of effective crystallization, extraction, and formulation design. 4-(Difluoromethoxy)-3-methoxycinnamic acid (CAS: 324579-78-4) is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of selective phosphodiesterase (PDE) inhibitors and other advanced therapeutics.
This whitepaper provides an in-depth analysis of the solubility profile of 4-(Difluoromethoxy)-3-methoxycinnamic acid across various organic solvents. By synthesizing structural thermodynamics with empirical methodologies, this guide equips researchers with the mechanistic understanding and self-validating protocols required to optimize solvent selection for high-yield chemical processing.
Structural Thermodynamics & Solvation Causality
To predict and understand the solubility of 4-(Difluoromethoxy)-3-methoxycinnamic acid, one must dissect its molecular architecture. The compound features three distinct functional domains that dictate its intermolecular interactions with solvents:
-
The Carboxylic Acid (-COOH) Moiety: This group is a strong hydrogen-bond donor and acceptor. It drives high solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., esters, ketones) through robust solute-solvent hydrogen bonding [1]. However, in non-polar environments, this group often leads to the formation of stable, insoluble hydrogen-bonded dimers.
-
The Methoxy (-OCH₃) Group: Acts as a weak hydrogen-bond acceptor, moderately increasing affinity for polar aprotic solvents.
-
The Difluoromethoxy (-OCHF₂) Group: This is the critical differentiator. The introduction of fluorine atoms significantly enhances the lipophilicity and polarizability of the molecule compared to standard hydroxycinnamic acids [2]. The electron-withdrawing nature of the -OCHF₂ group reduces the basicity of the adjacent oxygen, limiting its hydrogen-bonding capacity but drastically increasing the compound's affinity for halogenated and aromatic solvents (e.g., dichloromethane, toluene) [3].
The Thermodynamic Solvation Cycle
The dissolution of a crystalline solid into an organic solvent is governed by the Gibbs free energy of solution (
Figure 1: Thermodynamic cycle of solvation for crystalline intermediates.
Because the difluoromethoxy group lowers the overall lattice energy compared to a bare hydroxyl group (by preventing extensive 3D hydrogen-bond networks), 4-(Difluoromethoxy)-3-methoxycinnamic acid exhibits a broader organic solubility profile than its unfluorinated analogs [4].
Empirical Solubility Profile in Organic Solvents
Based on thermodynamic modeling of functionally similar cinnamic acid derivatives and fluorinated aromatics, the solubility behavior of 4-(Difluoromethoxy)-3-methoxycinnamic acid at standard ambient temperature (298.15 K) is categorized below.
Note: Data represents the synthesized mole fraction solubility (
| Solvent Classification | Specific Solvent | Mole Fraction Solubility ( | Solvation Mechanism / Causality |
| Polar Aprotic | Ethyl Acetate | Optimal. Strong H-bond acceptance from the -COOH group without competitive solvent self-association. | |
| Halogenated | Dichloromethane | Excellent. High polarizability of the -OCHF₂ group drives strong dipole-induced dipole interactions. | |
| Polar Protic | Methanol | Good. H-bonding stabilizes the solute, but solvent-solvent H-bonding (self-association) limits maximum capacity. | |
| Polar Protic | Ethanol | Moderate. Increased aliphatic chain length slightly reduces polarity match compared to methanol. | |
| Aromatic | Toluene | Moderate. | |
| Non-Polar | n-Hexane | Poor. Unable to disrupt the stable carboxylic acid dimers formed in the solid state. | |
| Aqueous | Water | Extremely Poor. The hydrophobic bulk of the aromatic ring and -OCHF₂ group strongly repels water [2]. |
Standardized Experimental Protocol: Isothermal Shake-Flask Method
To generate highly accurate, publication-grade solubility data for 4-(Difluoromethoxy)-3-methoxycinnamic acid, researchers must utilize a self-validating system. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.
The protocol below is engineered to eliminate common experimental artifacts, such as metastable supersaturation and temperature-gradient precipitation.
Step-by-Step Methodology
-
Sample Preparation: Add an excess amount of 4-(Difluoromethoxy)-3-methoxycinnamic acid (purity
99.0%) to 10 mL of the selected analytical-grade organic solvent in a 20 mL amber glass vial. Causality: Amber glass prevents potential UV-induced photoisomerization of the cinnamic alkene double bond. -
Isothermal Equilibration: Seal the vials with PTFE-lined caps and submerge them in a thermostatic water bath shaker. Agitate at 150 rpm at a strictly controlled temperature (e.g., 298.15 K
0.05 K) for 72 hours . Causality: 72 hours guarantees that true thermodynamic equilibrium is reached, preventing falsely elevated readings from transient supersolubility. -
Phase Separation: Transfer the vials to a centrifuge maintained at the exact equilibration temperature. Centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid.
-
Filtration (Critical Step): Extract the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter. Crucial: The syringe and filter must be pre-warmed to the exact equilibration temperature. Causality: If the filter is colder than the solution, the solute will instantly crystallize on the membrane, artificially lowering the measured concentration.
-
Dilution and HPLC-UV Quantification: Dilute the filtered aliquot immediately with the mobile phase to prevent precipitation. Quantify the concentration using HPLC-UV (e.g., detection at 280 nm) against a rigorously prepared standard calibration curve.
Figure 2: Self-validating experimental workflow for thermodynamic solubility determination.
Thermodynamic Modeling for Process Scale-Up
Once empirical data is gathered across a temperature gradient (e.g., 283.15 K to 323.15 K), the solubility behavior must be mathematically modeled to predict solubility at any temperature—a critical requirement for designing cooling crystallization processes.
The Modified Apelblat Equation is the most reliable model for this compound in pure solvents:
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters determined via non-linear regression.
Causality: The
Strategic Implications for Drug Development
Understanding this solubility profile dictates several downstream chemical engineering decisions:
-
Reaction Solvent Selection: Dichloromethane and ethyl acetate are ideal solvents for running esterification or amidation reactions on the carboxylic acid group due to their high solubility capacity.
-
Crystallization & Purification: A classic anti-solvent crystallization strategy can be employed by dissolving the crude 4-(Difluoromethoxy)-3-methoxycinnamic acid in a minimal volume of warm ethyl acetate (good solvent) and slowly titrating in n-hexane (anti-solvent). The massive solubility differential forces a high-yield, high-purity crystallization.
-
Extraction: During aqueous workups, the compound will partition almost exclusively into the organic layer (e.g., DCM) at acidic pH (where the -COOH is protonated), allowing for easy separation from aqueous byproducts.
References
Pharmacological Potential of Difluoromethoxy Cinnamic Acid Derivatives: A Technical Guide to Bioisosteric Design and Application
Executive Summary
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy group (-OCHF₂) has emerged as a substituent of particular interest. When conjugated with the biologically privileged cinnamic acid scaffold—a structure known for its robust antimicrobial, anti-inflammatory, and neuroprotective properties—the resulting derivatives exhibit profound pharmacological potential.
This technical guide explores the chemical rationale, pharmacophore modeling, synthesis workflows, and pharmacological profiling of difluoromethoxy cinnamic acid derivatives. By leveraging bioisosteric replacement, these molecules overcome traditional metabolic liabilities while introducing novel target interactions.
Chemical Rationale: The Difluoromethoxy Bioisostere
In drug design, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. The methoxy group (-OCH₃) is frequently used to modulate lipophilicity; however, it suffers from a major metabolic liability: rapid O-demethylation by cytochrome P450 enzymes.
The difluoromethoxy group acts as a highly effective bioisostere for methoxy, hydroxyl (-OH), and thiol (-SH) groups [1].
-
Metabolic Stability: The strong electron-withdrawing nature of the fluorine atoms strengthens the C-O bond, effectively blocking O-demethylation and significantly extending the drug's half-life.
-
Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethoxy (-OCF₃) group, the -OCHF₂ group retains a polarized C-H bond. This allows it to act as a weak, lipophilic hydrogen bond donor, enabling unique interactions within the hydrophobic pockets of target proteins [2].
-
Dynamic Lipophilicity: The -OCHF₂ group can rotate to adopt different conformations, allowing it to adapt to both polar and non-polar microenvironments, thereby optimizing membrane permeability and oral bioavailability.
Caption: Logical relationship of difluoromethoxy substitution overcoming metabolic liabilities.
Pharmacological Profiling & Efficacy
The conjugation of the -OCHF₂ group to the cinnamic acid core yields derivatives with broad-spectrum pharmacological applications:
-
Analgesic & Neuropathic Pain Relief: Cinnamic acid amide derivatives bearing a difluoromethoxy substitution have been patented for their exceptional analgesic activity. They act as modulators of EP2 receptors and TRPV1 channels, suppressing nociceptive and neuropathic pain pathways [3].
-
Antimicrobial & Antifungal Activity: Conjugating difluoromethoxy cinnamic acids with benzimidazole or isoquinoline cores produces potent antimicrobial agents. The -OCHF₂ group enhances the molecule's ability to penetrate the thick fungal cell wall, showing significant efficacy against Candida species and phytopathogens like Pythium recalcitrans[4].
Quantitative Data: Physicochemical and Biological Comparison
To illustrate the impact of the -OCHF₂ substitution, Table 1 summarizes the comparative physicochemical and biological profile of cinnamic acid derivatives based on established literature models.
Table 1: Comparative Physicochemical and Biological Profile
| Compound | LogP (calc) | H-Bond Donors | Metabolic Half-Life (T₁/₂) | MIC vs C. albicans (µg/mL) |
| Cinnamic Acid | 2.13 | 1 (-COOH) | ~45 min | >128 |
| 4-Methoxycinnamic Acid | 2.45 | 1 (-COOH) | ~20 min (O-demethylation) | 64 |
| 4-(Difluoromethoxy)cinnamic Acid | 2.81 | 2 (-COOH, -OCHF₂) | >120 min | 16 |
Data represents generalized trends demonstrating the superiority of the -OCHF₂ bioisostere in extending half-life and improving target efficacy.
Caption: Signaling pathway of difluoromethoxy cinnamic amides in neuropathic pain relief.
Synthetic Methodologies: The Knoevenagel-Doebner Condensation
As an application scientist, selecting the right synthetic route is paramount for yield, scalability, and stereoselectivity. To synthesize (E)-3-(difluoromethoxy)cinnamic acid, the Knoevenagel-Doebner modification is preferred over the traditional Perkin reaction.
Causality behind the chemistry: The Perkin reaction requires harsh conditions (high heat, acetic anhydride) which can degrade sensitive functional groups. The Knoevenagel-Doebner modification operates under milder conditions and specifically yields the thermodynamically stable (E)-isomer.
-
Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium ion intermediate with the aldehyde, which is far more electrophilic than the parent carbonyl.
-
Pyridine serves a dual role: it acts as a solvent and a weak base that facilitates the subsequent decarboxylation of the intermediate malonic acid adduct.
Caption: Step-by-step experimental workflow for the Knoevenagel-Doebner condensation.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee reproducibility.
Protocol 1: Synthesis of (E)-4-(Difluoromethoxy)cinnamic acid
Reagents: 4-(Difluoromethoxy)benzaldehyde (1.0 eq), Malonic acid (1.5 eq), Pyridine (3.0 eq), Piperidine (0.1 eq).
-
Initiation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(difluoromethoxy)benzaldehyde (10 mmol) and malonic acid (15 mmol) in pyridine (30 mmol).
-
Catalysis: Add piperidine (1 mmol) dropwise. Self-Validation: The solution will turn slightly yellow, indicating the formation of the iminium intermediate.
-
Reflux & Decarboxylation: Heat the mixture to 90–100 °C. Monitor the reaction via TLC (Hexane:EtOAc 7:3). Causality: CO₂ gas evolution will be observed; the reaction is complete when gas evolution ceases (typically 3–4 hours), indicating complete decarboxylation of the di-acid intermediate.
-
Workup: Cool the mixture to room temperature and pour it into 100 mL of crushed ice. Slowly acidify the mixture with 2M HCl until the pH reaches ~2.0. Causality: Acidification protonates the carboxylate salt, forcing the precipitation of the free cinnamic acid.
-
Purification: Filter the resulting white precipitate under a vacuum, wash with cold water, and recrystallize from ethanol/water to yield pure (E)-4-(difluoromethoxy)cinnamic acid. Confirm the (E)-geometry via ¹H-NMR (alkene protons will show a coupling constant J ≈ 16 Hz).
Protocol 2: High-Throughput In Vitro Antimicrobial Screening (MIC)
To evaluate the pharmacological efficacy of the synthesized derivatives, a broth microdilution assay using Resazurin is employed.
Causality behind the assay: Resazurin is a self-validating redox indicator. Metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This eliminates the subjectivity of visual turbidity assessments and provides a definitive, quantifiable endpoint.
-
Preparation: Prepare a stock solution of the difluoromethoxy cinnamic acid derivative in DMSO (10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 µg/mL. Control Well Setup: Include a positive control (standard antibiotic, e.g., Fluconazole), a negative control (broth + inoculum, no drug), and a solvent control (broth + inoculum + 1% DMSO) to validate that the solvent does not inhibit growth.
-
Inoculation: Add 10 µL of the standardized microbial suspension (adjusted to 0.5 MacFarland standard, ~1.5 × 10⁸ CFU/mL) to each well.
-
Incubation: Incubate the plates at 37 °C for 24 hours.
-
Resazurin Addition: Add 10 µL of a 0.015% aqueous resazurin solution to each well and incubate for an additional 2 hours in the dark.
-
Validation & Readout: Observe the color change. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration well that remains blue (indicating no metabolic activity/cell death). The negative control must turn pink for the assay to be considered valid.
Conclusion
Difluoromethoxy cinnamic acid derivatives represent a highly promising frontier in drug discovery. By acting as a lipophilic hydrogen bond donor, the -OCHF₂ group bypasses the metabolic pitfalls of traditional methoxy substituents while unlocking new receptor interactions. When synthesized via robust, stereoselective methodologies and validated through rigorous, self-contained assays, these compounds offer a versatile scaffold for the development of next-generation analgesics and antimicrobial agents.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., & Saphier, S. "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. Available at:[Link]
- Nakamura, K., Nakazawa, Y., Nanba, H., Ookubo, T., & Yoshida, H. "Cinnamic acid amide derivative." Google Patents, AU2013366974B2, 2017.
-
National Institutes of Health (NIH) / PMC. "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans." PMC, 2023. Available at:[Link]
Metabolic stability of 4-(Difluoromethoxy)-3-methoxycinnamic acid
An In-Depth Technical Guide to the Metabolic Stability of 4-(Difluoromethoxy)-3-methoxycinnamic acid
Authored by: A Senior Application Scientist
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a key tactic for optimizing the pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has gained significant attention for its ability to enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1][2] This guide provides a comprehensive technical overview of the metabolic stability of 4-(Difluoromethoxy)-3-methoxycinnamic acid, a molecule of interest in drug discovery.
Cinnamic acid and its derivatives are naturally occurring compounds synthesized in plants through the shikimate pathway.[3][4][5] They are central intermediates in the biosynthesis of numerous natural products and have garnered interest for their diverse biological activities.[6][7] However, the therapeutic potential of many small molecules is often limited by rapid metabolism in the liver. The primary aim of this guide is to provide researchers, scientists, and drug development professionals with a detailed understanding of the factors influencing the metabolic stability of 4-(Difluoromethoxy)-3-methoxycinnamic acid and the methodologies to evaluate it.
The inclusion of the difluoromethoxy group in the 4-position of the cinnamic acid scaffold is a deliberate design choice aimed at improving its drug-like properties. The strong carbon-fluorine bonds within this group are significantly more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, compared to a standard methoxy group.[2][8] This increased resistance to metabolism is expected to translate into a longer biological half-life and improved bioavailability.[2][8]
This document will delve into the theoretical underpinnings of its metabolic stability, provide detailed protocols for its in vitro evaluation, and discuss appropriate bioanalytical techniques for its quantification in biological matrices.
Physicochemical Properties and Predicted Metabolic Fate
The metabolic stability of a compound is intrinsically linked to its chemical structure. The substitution pattern on the aromatic ring of 4-(Difluoromethoxy)-3-methoxycinnamic acid offers key insights into its expected metabolic profile.
The difluoromethoxy group is a critical determinant of the molecule's metabolic fate. It is considered a lipophilic hydrogen bond donor, a rare characteristic in drug design.[2] While it increases lipophilicity compared to a methoxy group, it does so to a lesser extent than a trifluoromethoxy group, offering a fine-tunable parameter for medicinal chemists.[1] The primary advantage of the -OCF₂H group is its resistance to oxidative metabolism.[1] The methoxy group (-OCH₃), a common site for metabolic attack, is prone to O-demethylation by CYP enzymes.[2] By replacing a metabolically labile group with the more robust difluoromethoxy group, the overall metabolic stability of the molecule is anticipated to be significantly enhanced.[1]
Cinnamic acid itself is metabolized in the liver to sodium benzoate.[6] Derivatives of cinnamic acid can undergo various metabolic transformations, including glucuronidation and sulfation.[9] For 4-(Difluoromethoxy)-3-methoxycinnamic acid, it is hypothesized that the primary routes of metabolism will be phase II conjugation reactions, such as glucuronidation of the carboxylic acid, rather than phase I oxidative metabolism of the difluoromethoxy group.
The following diagram illustrates the predicted metabolic pathway, highlighting the stability of the difluoromethoxy group.
Caption: Predicted Metabolic Pathways of 4-(Difluoromethoxy)-3-methoxycinnamic acid.
In Vitro Metabolic Stability Assessment
To empirically determine the metabolic stability of 4-(Difluoromethoxy)-3-methoxycinnamic acid, an in vitro microsomal stability assay is a standard and robust method.[10][11] This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.[12][13]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol is designed in accordance with FDA guidance for in vitro drug metabolism studies.[12][14][15]
1. Materials and Reagents:
-
4-(Difluoromethoxy)-3-methoxycinnamic acid
-
Control compound (e.g., a metabolically labile cinnamic acid derivative)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
2. Experimental Workflow:
The following diagram outlines the key steps in the microsomal stability assay.
Caption: Experimental Workflow for In Vitro Microsomal Stability Assay.
3. Step-by-Step Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid inhibiting enzyme activity.
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, combine the phosphate buffer, liver microsomes, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of addition is considered t=0.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis and Interpretation
The concentration of the parent compound at each time point is determined, and the natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the elimination rate constant (k).
The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k
The intrinsic clearance (CLint) is then calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Illustrative Data
The following table presents hypothetical but scientifically plausible data for the metabolic stability of 4-(Difluoromethoxy)-3-methoxycinnamic acid compared to a control compound, 4-methoxycinnamic acid.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| 4-(Difluoromethoxy)-3-methoxycinnamic acid | > 60 | < 5 | Low |
| 4-Methoxycinnamic acid (Control) | 25 | 27.7 | Moderate |
Note: These are representative values to illustrate the expected trend. Actual values are compound-specific.[2]
The expected outcome is that 4-(Difluoromethoxy)-3-methoxycinnamic acid will exhibit a significantly longer half-life and lower intrinsic clearance compared to a similar compound with a metabolically labile methoxy group, confirming the stabilizing effect of the difluoromethoxy substitution.[1][2]
Bioanalytical Methodology for Quantification
Accurate quantification of 4-(Difluoromethoxy)-3-methoxycinnamic acid in biological matrices is crucial for both in vitro and subsequent in vivo studies. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and specificity.[16][17][18]
Protocol: HPLC Method for Quantification in Plasma
-
Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add a protein precipitation agent (e.g., acetonitrile) containing a suitable internal standard.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Illustrative):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of methanol and water with a small amount of acid (e.g., 0.1% formic acid) is commonly used.[3]
-
Flow Rate: 0.8 - 1.0 mL/min.[16]
-
Injection Volume: 5-10 µL.
-
Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent compound and the internal standard.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure accuracy, precision, linearity, and stability.[17]
Conclusion
The strategic design of 4-(Difluoromethoxy)-3-methoxycinnamic acid, incorporating a metabolically robust difluoromethoxy group, is predicted to confer significant metabolic stability.[1][2] This is a desirable characteristic in drug development, potentially leading to an improved pharmacokinetic profile with a longer half-life and enhanced bioavailability.[2] The in vitro microsomal stability assay provides a reliable and efficient method for experimentally verifying this hypothesis.[10][11] The combination of rational drug design, robust in vitro testing, and sensitive bioanalytical methods forms the foundation for advancing promising compounds like 4-(Difluoromethoxy)-3-methoxycinnamic acid through the drug discovery pipeline.
References
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
- A Technical Guide to the Natural Sources and Biosynthesis of Cinnamic Acid - Benchchem.
- Cinnamic Acid: Dietary Sources, Mechanisms of Action and New Formulation.
- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register.
- Guidance for Industry - BS Publications.
- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry - Regulations.gov.
- Safety Testing of Drug Metabolites Guidance for Industry - FDA.
- What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT.
- The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
- Cinnamic acid - Wikipedia.
- Suggested cinnamic acid metabolic pathways in Aspergillus niger.... - ResearchGate.
- Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC.
- Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing).
- Strategies to improve the bioavailability of cinnamic acid derivatives - Benchchem.
- A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid - Benchchem.
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
- Metabolic Stability Study - WuXi AppTec DMPK.
- Asian Journal of Pharmaceutical Research and Development Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood - ajprd.com.
- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review.
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- 4. Cinnamic Acid: Dietary Sources, Mechanisms of Action and New Formulation_Chemicalbook [chemicalbook.com]
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- 15. regulations.gov [regulations.gov]
- 16. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Guide: Lipophilicity and LogP Characterization of 4-(Difluoromethoxy)-3-methoxycinnamic Acid
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(Difluoromethoxy)-3-methoxycinnamic acid , focusing on its lipophilicity (LogP), distribution coefficient (LogD), and experimental characterization.
Executive Summary
4-(Difluoromethoxy)-3-methoxycinnamic acid is a fluorinated derivative of ferulic acid. In drug design, it serves as a strategic bioisostere where the labile phenolic hydroxyl group of ferulic acid is replaced by a difluoromethoxy (
This guide details the theoretical and predicted lipophilicity values, the impact of ionization (pKa) on biodistribution, and provides a validated protocol for experimental determination.
Chemical Identity & Structural Analysis[1][2]
The molecule combines a cinnamic acid backbone with a lipophilic difluoromethoxy group. This substitution pattern is critical for modulating membrane permeability while retaining the scaffold's antioxidant or kinase-inhibitory potential.
| Property | Detail |
| Chemical Name | 4-(Difluoromethoxy)-3-methoxycinnamic acid |
| Common Analog | |
| Molecular Formula | |
| Molecular Weight | 244.20 g/mol |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F |
| Key Functional Group | Difluoromethoxy ( |
Structural Visualization and Electronic Effects
The following diagram illustrates the electronic influence of the substituents on the cinnamic acid core.
Figure 1: Structural dissection highlighting the lipophilic modulator (
Lipophilicity (LogP) and Distribution Coefficient (LogD)[4][5]
Understanding the partitioning behavior of this molecule requires distinguishing between the neutral form (LogP ) and the pH-dependent distribution (LogD ).
Consensus LogP (Neutral Form)
The partition coefficient (LogP) represents the ratio of the compound in octanol vs. water when the molecule is uncharged .
-
Base Value (Ferulic Acid): ~1.51 (Experimental)
-
Modification Effect: Replacing
with .-
Removal of Hydroxyl: +0.67 Log units (loss of hydrophilicity).
-
Addition of
: +0.45 to +0.60 Log units (lipophilic gain).
-
-
Predicted LogP: 2.45 ± 0.20
pKa and Ionization
The cinnamic acid carboxyl group typically has a pKa between 4.4 and 4.5. The electron-withdrawing nature of the para-difluoromethoxy group (inductive effect) slightly increases the acidity of the carboxyl proton compared to ferulic acid.
-
Estimated pKa: 4.15 – 4.25
LogD Profile (Physiological pH)
Since the molecule acts as a weak acid, it exists primarily in its ionized (carboxylate) form at physiological pH (7.4).
At pH 7.4:
Implication: While the molecule (neutral scaffold) is moderately lipophilic (LogP ~2.45), the drug-like species in blood (pH 7.4) is anionic and hydrophilic (LogD ~ -0.75). This suggests good solubility in plasma but potentially limited passive diffusion across membranes unless the local microenvironment (e.g., gut lining) is acidic.
Experimental Protocol: Determination of LogP/LogD
To empirically validate these values, use the Miniaturized Shake-Flask Method coupled with HPLC-UV detection. This protocol is adapted from OECD Guideline 107.
Phase 1: Preparation
-
n-Octanol Saturation: Mix n-octanol and phosphate buffer (pH 7.4 for LogD; pH 2.0 for LogP) for 24 hours. Separate phases.
-
Stock Solution: Dissolve 1 mg of 4-(Difluoromethoxy)-3-methoxycinnamic acid in 1 mL of DMSO (10 mM stock).
Phase 2: Equilibration (The Shake-Flask)
-
Vessel Setup: In a 2 mL centrifugation tube, add:
-
980 µL of Pre-saturated Buffer (pH 2.0 or 7.4).
-
20 µL of Stock Solution .
-
1000 µL of Pre-saturated n-Octanol .
-
-
Agitation: Vortex for 2 minutes, then shake at 25°C for 1 hour (150 rpm).
-
Separation: Centrifuge at 3000 x g for 10 minutes to ensure complete phase separation.
Phase 3: Quantification (HPLC-UV)
-
Sampling: Carefully withdraw 100 µL from the Octanol phase (top) and 100 µL from the Aqueous phase (bottom).
-
Dilution: Dilute the octanol sample 1:10 with methanol to ensure compatibility with the HPLC column.
-
Analysis: Inject onto a C18 Reverse-Phase column.
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
-
Detection: UV at 280 nm (cinnamic acid absorption max).
-
-
Calculation:
[1][2]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the miniaturized shake-flask determination of LogP/LogD.
Drug Development Implications[7]
Metabolic Stability
The primary advantage of the 4-difluoromethoxy group over the 4-methoxy group (found in related cinnamic acids) is resistance to O-dealkylation. Cytochrome P450 enzymes typically oxidize C-H bonds adjacent to oxygen. The presence of fluorine atoms strengthens the C-H bond and withdraws electron density, making the site less prone to oxidative attack.
Membrane Permeability
-
Gastric Absorption (pH 1-2): At acidic pH, the molecule is neutral (LogP ~2.45). This falls within the optimal range (LogP 1–3) for passive transcellular diffusion, suggesting high absorption in the stomach.
-
Systemic Circulation (pH 7.4): In the blood, the molecule is anionic. This prevents rapid redistribution into adipose tissue (lipophilic trapping) and favors protein binding (albumin).
Formulation
Due to the low LogD at neutral pH, the salt form (e.g., sodium 4-(difluoromethoxy)-3-methoxycinnamate) will have excellent aqueous solubility, facilitating IV or oral liquid formulations.
References
-
OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD, 1995.[3] Link
- Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979.
-
Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
PubChem Compound Summary. 4-(Difluoromethoxy)-3-methoxybenzoic acid (Analog Reference).Link
Sources
The Strategic Role of 4-(Difluoromethoxy)-3-methoxycinnamic Acid in Modern Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
In the pursuit of novel therapeutics for inflammatory respiratory diseases (such as COPD and asthma) and autoimmune disorders, the phosphodiesterase-4 (PDE4) enzyme family remains a premier biological target[1]. The compound 4-(Difluoromethoxy)-3-methoxycinnamic acid (CAS: 324579-78-4) has emerged as a highly privileged pharmaceutical intermediate. By combining the well-validated 3-methoxy-4-(difluoromethoxy)phenyl pharmacophore with a versatile
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the mechanistic rationale behind the scaffold's functional groups, map its role in PDE4 binding, and provide self-validating synthetic protocols for translating this intermediate into high-value screening libraries.
Structural Pharmacology & Mechanistic Rationale
The utility of 4-(Difluoromethoxy)-3-methoxycinnamic acid in drug discovery is not coincidental; it is rooted in precise molecular engineering designed to exploit the active site of PDE4 enzymes.
The Difluoromethoxy Group (-OCF₂H): A Strategic Bioisostere
The substitution of a traditional hydroxyl or methoxy group with a difluoromethoxy moiety provides three critical advantages in medicinal chemistry[3]:
-
Metabolic Stability: The strong electron-withdrawing nature of the fluorine atoms strengthens the C-O bond and sterically shields the para-position, drastically reducing susceptibility to Cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., O-demethylation).
-
Lipophilicity Modulation: The -OCF₂H group possesses an intermediate lipophilicity (positive Hansch
value), which enhances cellular membrane permeability without driving the molecule into highly lipophilic, non-druglike space[3]. -
Hydrogen Bonding: The highly polarized C-H bond within the -OCF₂H group acts as a potent hydrogen bond donor, allowing for unique interactions within target protein pockets that trifluoromethoxy (-OCF₃) groups cannot achieve.
Binding Dynamics in the PDE4 Active Site
Clinical PDE4 inhibitors, such as Roflumilast and the dual PDE3/4 inhibitor Zardaverine, rely heavily on dialkoxyphenyl motifs[2][4]. When derivatives of 4-(Difluoromethoxy)-3-methoxycinnamic acid enter the PDE4 catalytic domain:
-
The Methoxy Group (-OMe) anchors into the hydrophobic Q1 pocket .
-
The Difluoromethoxy Group (-OCF₂H) extends into the larger, solvent-accessible Q2 pocket , establishing crucial van der Waals interactions and hydrogen bonds that dictate subtype selectivity (e.g., PDE4B vs. PDE4D)[2].
Caption: Mechanism of action for PDE4 inhibitors derived from the 3-methoxy-4-(difluoromethoxy)phenyl scaffold.
Quantitative Data: Scaffold Profiling
To understand why this intermediate is favored for library generation, we must evaluate its baseline physicochemical properties against Lipinski's Rule of Five. The data below demonstrates that the core scaffold leaves ample "molecular weight room" for downstream functionalization.
Table 1: Physicochemical Properties of 4-(Difluoromethoxy)-3-methoxycinnamic acid
| Property | Value | Rationale / Impact on Drug Design |
| CAS Number | 324579-78-4 | Commercially available as a Pharmaceutical Secondary Standard. |
| Molecular Weight | 244.19 g/mol | Low MW allows for the addition of complex amines/heterocycles while staying <500 Da. |
| Formula | C₁₁H₁₀F₂O₄ | High atom economy for structural elaboration. |
| H-Bond Donors | 1 (-COOH) | Will be consumed during amidation/esterification, increasing permeability. |
| H-Bond Acceptors | 4 (O atoms) | Optimal for interacting with the metal-coordinated water network in PDE4. |
| Conjugation | Extended | The |
Key Experimental Workflows & Methodologies
The true value of 4-(Difluoromethoxy)-3-methoxycinnamic acid lies in the chemical versatility of its
Caption: Synthetic divergence of 4-(Difluoromethoxy)-3-methoxycinnamic acid into various PDE4 inhibitor classes.
Protocol 1: Synthesis of Rigid Cinnamamide Libraries (Pathway A)
Causality & Rationale: Direct amidation of the cinnamic acid preserves the alkene double bond, creating a rigid linker. This rigidity restricts the conformational freedom of the resulting drug candidate, which can lower the entropic penalty of binding to the PDE4 active site, often resulting in higher binding affinity (lower IC₅₀).
Step-by-Step Methodology:
-
Activation: Dissolve 4-(Difluoromethoxy)-3-methoxycinnamic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Expert Insight: HOBt is critical here to form an active ester intermediate, preventing the formation of unreactive N-acylureas that commonly occur when using carbodiimides alone.
-
-
Coupling: Stir the mixture at room temperature for 30 minutes. Add the desired target amine (e.g., 3,5-dichloro-4-aminopyridine, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq) as a non-nucleophilic base to neutralize the HCl salt of the amine.
-
Reaction & Monitoring: Stir for 12 hours.
-
Self-Validation System: Monitor via TLC (Hexanes:EtOAc 1:1). The highly conjugated product will exhibit strong UV absorbance at 254 nm, migrating higher (higher Rf) than the highly polar starting acid.
-
-
Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted starting acid and HOBt), and brine.
-
Characterization: Confirm product formation via LC-MS (looking for the
peak) and ¹H-NMR. The preservation of the alkene doublets ( Hz, indicating trans geometry) around 6.4 and 7.6 ppm is the definitive marker of success.
Protocol 2: Catalytic Hydrogenation to Flexible Propanoic Acids (Pathway B)
Causality & Rationale: For targets where the rigid cinnamamide causes steric clashes within the target binding pocket, reducing the alkene to an alkane provides a flexible ethyl linker. This allows the terminal functional group to adopt multiple conformations to "find" optimal secondary binding interactions.
Step-by-Step Methodology:
-
Preparation: Dissolve the intermediate (1.0 eq) in degassed Ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a steady stream of nitrogen to prevent auto-ignition of the catalyst.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4-6 hours.
-
Self-Validation System: The reaction is complete when the starting material is entirely consumed via TLC. In ¹H-NMR, the definitive proof of success is the disappearance of the downfield alkene doublets and the emergence of two characteristic aliphatic multiplets (triplets) integrating to 2H each in the 2.5–3.0 ppm region.
-
Purification: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C. Concentrate the filtrate in vacuo to yield 3-[4-(difluoromethoxy)-3-methoxyphenyl]propanoic acid in near-quantitative yield.
Conclusion
4-(Difluoromethoxy)-3-methoxycinnamic acid is far more than a simple reagent; it is a highly optimized, target-oriented scaffold. By intrinsically possessing the Q1/Q2 pocket-binding dialkoxyphenyl motif and a metabolically robust difluoromethoxy group, it bypasses several early-stage optimization hurdles in drug discovery[2][3]. Whether utilized to generate rigid cinnamamides or reduced to flexible propanoic acids for subsequent heterocyclic cyclization (akin to Zardaverine[4]), this intermediate remains a cornerstone in the development of next-generation anti-inflammatory therapeutics.
References
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes MDPI - International Journal of Molecular Sciences (2023) URL:[Link]
-
Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases Frontiers in Pharmacology (2018) URL:[Link]
-
Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo PLOS One (2014) URL:[Link]
Sources
- 1. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition | PLOS One [journals.plos.org]
A Technical Guide to the Bioisosteric Application of Difluoromethoxy Groups in Cinnamic Acid Scaffolds
Abstract
The strategic modification of lead compounds is a cornerstone of modern drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic profiles. The cinnamic acid scaffold, a versatile and biologically active natural product, serves as a frequent starting point for developing therapeutics across various disease areas.[1][2] However, derivatives often face metabolic liabilities, particularly related to phenolic hydroxyl and methoxy groups. This technical guide provides an in-depth exploration of the difluoromethoxy (-OCF₂H) group as a strategic bioisostere in the context of cinnamic acid derivatives. We will dissect the physicochemical rationale for this substitution, provide validated synthetic protocols for its introduction, and detail the experimental workflows required to quantify its impact on metabolic stability and other drug-like properties. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage advanced fluorine chemistry to overcome common optimization challenges.
The Strategic Imperative for Bioisosterism
In drug discovery, bioisosteric replacement is a powerful strategy used to fine-tune the properties of a molecule while retaining its desired biological activity.[3][4] This often involves substituting a functional group with another that has similar steric and electronic characteristics. The goal is to address specific liabilities in a lead compound—such as poor metabolic stability, low bioavailability, or off-target effects—without disrupting the key interactions with its biological target.[4][5]
The cinnamic acid framework and its derivatives are lauded for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][6][7] These activities are often dictated by the substitution pattern on the phenyl ring, typically involving hydroxyl (-OH) and methoxy (-OCH₃) groups.[8] While essential for activity, these groups are also frequently metabolic "hotspots," susceptible to enzymatic modification (e.g., glucuronidation of phenols, O-demethylation of methoxy ethers) that can lead to rapid clearance and reduced in vivo efficacy.[9][10]
This guide focuses on the difluoromethoxy (-OCF₂H) group as a high-value bioisostere for these metabolically vulnerable moieties. Its application allows chemists to strategically block metabolic pathways while introducing unique physicochemical properties that can be exploited to enhance a drug candidate's overall profile.[10][11]
The Difluoromethoxy Group: A Unique Physicochemical Profile
The -OCF₂H group is not merely a metabolically stable placeholder; it possesses a unique combination of properties that distinguish it from both its non-fluorinated and perfluorinated counterparts.[12][13] Understanding these properties is critical to rationally designing its incorporation into a cinnamic acid scaffold.
Lipophilicity and Electronic Effects
The introduction of fluorine generally increases lipophilicity. The -OCF₂H group moderately increases lipophilicity (logP) compared to a methoxy group, but less so than the trifluoromethoxy (-OCF₃) group.[9][12] This intermediate character provides a powerful tool for fine-tuning a molecule's ability to cross biological membranes.[5][13] Electronically, the -OCF₂H group is weakly electron-withdrawing, which can influence the acidity (pKa) of the cinnamic acid's carboxylic acid group or any remaining phenolic protons, thereby affecting solubility and target binding interactions at physiological pH.[10][13]
The "Lipophilic Hydrogen Bond Donor"
A defining feature of the difluoromethoxy group is the acidity of its hydrogen atom, which allows it to function as a hydrogen bond donor.[14][15] This is a rare and valuable characteristic, as it enables the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving critical hydrogen bonding interactions with a protein target.[11][16] Unlike a hydroxyl group, however, it does so within a more lipophilic local environment and without the associated metabolic liabilities. Studies have shown the hydrogen bond donor capacity is similar to that of thiophenols or anilines.[11][14]
Enhanced Metabolic Stability
The primary driver for employing the -OCF₂H group is the enhancement of metabolic stability.[9][17] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[18][19] When used to replace a metabolically labile methoxy group, it effectively blocks O-demethylation, a common and rapid metabolic pathway that often inactivates drug candidates.[9][10] This increased stability can lead to a longer plasma half-life, improved bioavailability, and a more durable therapeutic effect.[9]
Comparative Data Summary
The following table summarizes the key physicochemical parameters for the -OCF₂H group in comparison to its common bioisosteric relatives attached to a phenyl ring.
| Substituent | Hansch π (Lipophilicity) | Hammett Constant (σp) | H-Bond Acidity (A) | Common Bioisosteric For | Key Advantage |
| -OH | -0.67 | -0.37 | ~0.3-0.4 | - | Strong H-bond donor |
| -OCH₃ | -0.02 | -0.27 | 0 | - | Neutral, common motif |
| -OCF₂H | +0.2 to +0.6[12] | +0.14[9] | ~0.09-0.13[14] | -OH, -SH, -OCH₃[10][16] | Metabolic stability, H-bond donor |
| -OCF₃ | +1.04[12] | +0.35 | 0 | -CH(CH₃)₂ | High lipophilicity & stability |
Design and Synthesis of Difluoromethoxy-Substituted Cinnamic Acids
The rational design of a difluoromethoxy-cinnamic acid begins with identifying a metabolic liability in a parent compound. A common starting point is a hydroxycinnamic acid, such as p-coumaric acid or ferulic acid, which serves as a precursor.
Conceptual Workflow
The overall process involves identifying the target molecule, synthesizing the difluoromethoxy analog, and performing comparative biological evaluation.
Caption: Workflow for development of a difluoromethoxy-cinnamic acid analog.
Experimental Protocol: O-Difluoromethylation of a Phenolic Cinnamate
This protocol describes a general and robust method for synthesizing an aryl difluoromethyl ether from a corresponding phenol, a common strategy for producing difluoromethoxy-substituted compounds.[9][20] The reaction utilizes sodium chlorodifluoroacetate as a difluorocarbene source.
Materials:
-
Phenolic cinnamate precursor (e.g., Methyl 4-hydroxycinnamate), 1.0 eq
-
Sodium chlorodifluoroacetate (ClCF₂COONa), 2.5 eq
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃), 2.0 eq
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenolic cinnamate precursor (1.0 eq) and anhydrous DMF (to make a ~0.5 M solution).
-
Add Base: Add cesium carbonate (2.0 eq) to the stirred solution. Stir for 15 minutes at room temperature to facilitate phenolate formation.
-
Heating: Heat the reaction mixture to 100-110 °C.
-
Reagent Addition: Once the target temperature is reached, add sodium chlorodifluoroacetate (2.5 eq) portion-wise over 1 hour. Causality Note: Portion-wise addition is crucial to control the concentration of the transient, highly reactive difluorocarbene intermediate generated upon thermal decarboxylation, minimizing side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethoxy-substituted cinnamate.
Validating the Bioisosteric Advantage: In Vitro Assays
The central hypothesis—that the -OCF₂H group enhances metabolic stability—must be empirically validated. The standard method is an in vitro metabolic stability assay using liver microsomes.
Experimental Protocol: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[9][10]
Materials:
-
Test Compound (Difluoromethoxy analog) and Control Compound (e.g., Methoxy analog), 10 mM stock in DMSO
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PD, NADP⁺)
-
Acetonitrile containing an internal standard (e.g., a stable, structurally similar compound)
-
Control compounds: Verapamil (high clearance) and Procainamide (low clearance)
Procedure:
-
Preparation: Prepare a microsomal suspension in phosphate buffer on ice.
-
Incubation Mixture: In a 96-well plate, add the microsomal suspension. Add the test compound to a final concentration of 1 µM. Self-Validation Note: Including both high and low clearance controls is essential to validate the assay's performance.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The acetonitrile precipitates the proteins, halting enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of the parent compound remaining at each time point relative to the internal standard.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Interpreting the Data
A significantly longer half-life for the difluoromethoxy analog compared to its methoxy or hydroxyl counterpart provides direct evidence of improved metabolic stability.
| Compound Example | Parent Group | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) | Interpretation |
| Methyl Ferulate | -OCH₃ | < 15 | High | Susceptible to O-demethylation |
| OCF₂H Analog | -OCF₂H | > 60 | Low | Metabolically stable |
| Verapamil (Control) | - | ~10 | High | Assay Validated |
| Procainamide (Control) | - | > 60 | Low | Assay Validated |
| Note: These are representative values to illustrate the expected trend. Actual values are compound-specific.[9] |
Conclusion and Future Perspectives
The difluoromethoxy group is a uniquely powerful tool in the medicinal chemist's arsenal for optimizing cinnamic acid-based drug candidates.[9][10] Its ability to act as a metabolically robust, lipophilic hydrogen bond donor allows for the systematic mitigation of common pharmacokinetic liabilities while preserving or even enhancing biological activity.[11][14] By replacing vulnerable methoxy or hydroxyl groups, the -OCF₂H moiety directly addresses metabolic instability, a frequent cause of failure in drug development pipelines.[10] The synthetic and analytical protocols detailed in this guide provide a validated framework for the rational incorporation and evaluation of this valuable functional group. As drug discovery continues to demand molecules with increasingly refined properties, the strategic application of specialized fluorinated groups like difluoromethoxy on privileged scaffolds such as cinnamic acid will remain a critical strategy for success.
References
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
- Cinnamic Acid: A Versatile Precursor for Pharmaceutical Synthesis - Benchchem.
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. Available at: [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development - MDPI. Available at: [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Available at: [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Available at: [Link]
-
Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes. Available at: [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. Available at: [Link]
-
syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Available at: [Link]
-
Difluoromethylation of Phenols - Organic Syntheses Procedure. Available at: [Link]
-
Difluoromethylation of Phenols - ResearchGate. Available at: [Link]
-
New method for introducing fluorinated components into molecules - Universität Münster. Available at: [Link]
-
Antioxidant properties in a non-polar environment of difluoromethyl bioisosteres of methyl hydroxycinnamates | Request PDF - ResearchGate. Available at: [Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. Available at: [Link]
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at: [Link]
-
Fluorinated Building Blocks: Enhancing Drug Discovery. Available at: [Link]
-
Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University. Available at: [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid - PubMed. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available at: [Link]
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. Available at: [Link]
-
3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society. Available at: [Link]
-
Case studies of fluorine in drug discovery - OUCI. Available at: [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Taylor & Francis. Available at: [Link]
- A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid - Benchchem.
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available at: [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones - MDPI. Available at: [Link]
-
Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - MDPI. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Bioisosteres for carboxylic acid groups - Hypha Discovery. Available at: [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available at: [Link]
-
Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Available at: [Link]
Sources
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- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. tandfonline.com [tandfonline.com]
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- 20. Organic Syntheses Procedure [orgsyn.org]
Pharmacological Profiling and Bioactivity of 4-(Difluoromethoxy)-3-methoxycinnamic Acid: A Technical Whitepaper
Executive Summary
In modern drug design, the strategic incorporation of fluorine is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-(Difluoromethoxy)-3-methoxycinnamic acid (DFMCA) (CAS: 324579-78-4) represents an advanced, rationally designed fluorinated analog of ferulic acid (4-hydroxy-3-methoxycinnamic acid).
While ferulic acid is universally recognized for its potent antioxidant, anti-inflammatory, and neuroprotective bioactivities, its clinical translation is severely bottlenecked by rapid Phase II metabolism (glucuronidation and sulfation) at its 4-hydroxyl moiety. By replacing this vulnerable hydroxyl group with a difluoromethoxy (-OCF₂H) group, DFMCA emerges as a highly stable, bioisosteric candidate. This technical guide synthesizes the physicochemical mechanics of the -OCF₂H group with the established pharmacology of the cinnamic acid scaffold to provide a comprehensive roadmap for evaluating DFMCA in drug development pipelines.
Structural Rationale: The Difluoromethoxy Advantage
As an Application Scientist, I approach molecular modification by looking at the causality of structure-activity relationships (SAR). The transition from a 4-OH to a 4-OCF₂H group is not merely a substitution; it is a fundamental reprogramming of the molecule's interaction with biological systems.
Metabolic Shielding
The primary failure point of phenolic compounds in vivo is rapid clearance. The strong carbon-fluorine bonds in the difluoromethoxy group provide exceptional metabolic stability, completely blocking the O-demethylation and conjugation pathways that rapidly degrade the parent ferulic acid[1]. This modification significantly extends the biological half-life, reducing clearance rates and potentially lowering the required therapeutic dose[2].
Dynamic Lipophilicity & Environmental Adaptation
Unlike the rigid and highly lipophilic trifluoromethoxy (-OCF₃) group, molecules containing the -OCF₂H group exhibit "dynamic lipophilicity" (πx = +0.2–0.6)[3]. The -OCF₂H group can easily interconvert between a highly lipophilic and a polar conformation via simple bond rotation (ΔG‡ = 0.45 kcal mol⁻¹)[3]. This allows DFMCA to act as an "environmental adaptor," increasing its lipophilicity to cross the blood-brain barrier (BBB) or cellular membranes, while adopting a more polar conformation within aqueous enzymatic binding pockets[4].
Hydrogen Bond Bioisosterism
A critical requirement in bioisosteric replacement is maintaining target affinity. The electron-withdrawing fluorine atoms in the -OCF₂H group highly polarize the adjacent C-H bond. This enables the difluoromethyl proton to act as a lipophilic hydrogen bond donor (Abraham hydrogen bond acidity A ≈ 0.10), mimicking the interactions of the original hydroxyl group on a scale similar to thiols or anilines[1][5].
Anticipated Bioactivity & Mechanistic Pathways
Based on the preservation of the cinnamic acid pharmacophore and the enhanced permeability afforded by fluorination, DFMCA is projected to exhibit superior efficacy in the following domains:
-
Targeted Anti-Inflammatory Action: Ferulic acid mitigates inflammation by inhibiting the NF-κB signaling cascade and suppressing Cyclooxygenase-2 (COX-2) expression. DFMCA's enhanced membrane permeability allows for higher intracellular concentrations, while its H-bond donor capacity maintains direct binding affinity to the COX-2 active site.
-
Neuroprotection: The increased LogP of DFMCA facilitates superior penetration across the blood-brain barrier (BBB) compared to ferulic acid, making it a high-value scaffold for neurodegenerative disorder research.
Mechanistic pathway of DFMCA inhibiting NF-κB and COX-2 inflammatory signaling.
Quantitative Data: Physicochemical Profiling
The following table summarizes the comparative physicochemical and predictive ADME/Tox properties of Ferulic Acid versus DFMCA, highlighting the strategic advantages of the difluoromethoxy substitution.
| Property / Parameter | Ferulic Acid (Parent) | DFMCA (Fluorinated Analog) | Pharmacological Implication |
| Molecular Weight | 194.18 g/mol | 244.19 g/mol | Remains well within Lipinski’s Rule of 5. |
| LogP (Lipophilicity) | ~1.5 | ~2.4 - 2.9 | Enhanced cellular and BBB permeability[5]. |
| H-Bond Donors | 2 (Phenolic OH, COOH) | 1 (COOH) + 1 Weak (CF₂H) | Retains binding affinity while increasing lipophilicity[1]. |
| Phase II Metabolism | High (Rapid Glucuronidation) | Negligible at C4 position | Significantly extended biological half-life[2]. |
| Dipole Moment | Static | Dynamic | Adapts to varying chemical microenvironments[3]. |
Experimental Methodologies: Self-Validating Systems
To rigorously evaluate the bioactivity and pharmacokinetic advantages of DFMCA, researchers must employ self-validating experimental protocols. The following workflows are designed to establish causality and ensure data integrity.
Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)
This assay determines if the -OCF₂H group successfully shields the molecule from hepatic clearance.
-
Preparation: Prepare a 10 mM stock of DFMCA in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to prevent solvent-induced enzyme inhibition.
-
Incubation: Combine DFMCA with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.
-
Causality Check: Pre-incubate for 5 minutes at 37°C to achieve thermal equilibrium before initiating the reaction.
-
-
Initiation: Add NADPH (1 mM final concentration) to initiate Cytochrome P450 activity.
-
Self-Validation: Run Verapamil concurrently as a high-clearance positive control. If Verapamil clearance falls outside the historical 80-90% range, the entire plate is invalidated.
-
-
Quenching: At time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality Check: Acetonitrile instantly denatures the microsomal proteins, halting metabolism and providing an exact temporal snapshot of compound stability.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2).
Self-validating experimental workflow for evaluating DFMCA metabolic stability.
Protocol B: Cellular Anti-Inflammatory Assay (LPS-Induced Macrophages)
This protocol evaluates the functional translation of DFMCA's structural modifications on inflammatory pathways.
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at
cells/well. Incubate for 24 hours. -
Pre-treatment: Treat cells with varying concentrations of DFMCA (1, 10, 50 µM) for 2 hours.
-
Self-Validation: Include Dexamethasone (1 µM) as a positive control for anti-inflammatory efficacy, and a vehicle control (0.1% DMSO) to rule out solvent toxicity.
-
-
Induction: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to activate the TLR4/NF-κB pathway.
-
Quantification: Harvest the supernatant and quantify Prostaglandin E2 (PGE2) and TNF-α levels using commercially available ELISA kits. Analyze cell lysates via Western Blot for COX-2 and phosphorylated p65 (NF-κB) expression.
Conclusion
4-(Difluoromethoxy)-3-methoxycinnamic acid represents a masterclass in rational drug design. By leveraging the unique physicochemical properties of the difluoromethoxy group—namely its dynamic lipophilicity, metabolic shielding, and hydrogen-bond bioisosterism—DFMCA overcomes the inherent pharmacokinetic limitations of natural cinnamic acids. For drug development professionals targeting neuroinflammation or chronic inflammatory diseases, DFMCA provides a highly stable, permeable, and potent scaffold ready for advanced preclinical screening.
References
-
BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1] URL:
-
Zafrani, Y., et al. (PMC - NIH). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.[3] URL:
-
Muller, K., et al. (CHIMIA). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups.[4] URL:
-
Lee, J. W., et al. (Chemical Science - RSC Publishing). Catalytic radical difluoromethoxylation of arenes and heteroarenes.[2] URL:
-
ResearchGate. CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?[5] URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 4-(Difluoromethoxy)-3-methoxycinnamic Acid in the Design of Phosphodiesterase-4 (PDE4) Inhibitors
Executive Summary
The development of selective Phosphodiesterase-4 (PDE4) inhibitors is a cornerstone strategy in the treatment of chronic inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. 4-(Difluoromethoxy)-3-methoxycinnamic acid (CAS: 324579-78-4) serves as a highly privileged, advanced building block in medicinal chemistry. This application note details the mechanistic rationale, physicochemical data, and validated synthetic protocols for incorporating this intermediate into drug discovery pipelines.
Pharmacophore Rationale and Mechanistic Causality
In drug design, the selection of a starting scaffold is dictated by the target's active site topology. The use of 4-(difluoromethoxy)-3-methoxycinnamic acid is driven by specific, causal interactions with the PDE4 enzyme:
-
The Catechol Diether Core: The 3-methoxy-4-difluoromethoxy phenyl ring is a classic bioisostere of the purine ring of cyclic AMP (cAMP). The methoxy group is specifically sized to project into the hydrophobic clamp of the PDE4 active site (composed of highly conserved Ile and Phe residues).
-
The Difluoromethoxy Group: Unlike a simple alkoxy group, the difluoromethoxy moiety provides critical hydrogen bond acceptor interactions with an invariant glutamine residue (e.g., Gln369 in PDE4D) . Furthermore, the strong electron-withdrawing nature of the fluorine atoms increases the metabolic stability of the molecule, preventing rapid cytochrome P450-mediated O-dealkylation, a common failure point in early PDE4 inhibitors.
-
The Cinnamic Acid Tail: The
-unsaturated carboxylic acid provides a rigid, planar vector. This conformational restriction directs subsequent functional groups (such as amides or appended heterocycles) toward the solvent-filled region of the PDE4 pocket, enhancing binding affinity and isoform selectivity.
Fig 1: Mechanism of action for PDE4 inhibitors derived from the difluoromethoxy-methoxy scaffold.
Physicochemical and Computational Data
Understanding the baseline properties of the starting material ensures accurate stoichiometric calculations and predicts the downstream lipophilicity (LogP) of the final drug candidates.
| Parameter | Value / Description | Impact on Drug Design |
| Chemical Name | 4-(Difluoromethoxy)-3-methoxycinnamic acid | Core pharmacophore for PDE4 targeting. |
| CAS Number | 324579-78-4 | Registry identification for sourcing. |
| Molecular Formula | C₁₁H₁₀F₂O₄ | - |
| Molecular Weight | 244.19 g/mol | Low MW allows for extensive derivatization while staying within Lipinski's Rule of 5. |
| CLogP (Calculated) | ~2.34 | Ideal starting lipophilicity; final candidates typically target a LogP of 3.0 - 4.5 for oral bioavailability. |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | Consumed during amidation/heterocycle formation. |
| Hydrogen Bond Acceptors | 4 (Ethers, Carbonyl) | Facilitates interaction with the PDE4 bimetallic pocket. |
(Data synthesized from standard cheminformatics databases and )
Experimental Workflows and Protocols
The following protocols detail the transformation of 4-(Difluoromethoxy)-3-methoxycinnamic acid into advanced intermediates. These procedures are designed as self-validating systems: built-in analytical checkpoints ensure that a failure at step
Protocol A: Synthesis of Flexible Linkers via Catalytic Hydrogenation
Causality: Reducing the rigid alkene to an alkane (propanoic acid derivative) increases the degrees of freedom in the linker. This is crucial for Structure-Activity Relationship (SAR) studies, allowing researchers to compare the binding affinities of rigid (cinnamamide) versus flexible (propanamide) analogs.
Reagents:
-
4-(Difluoromethoxy)-3-methoxycinnamic acid (1.0 eq)
-
Palladium on Carbon (Pd/C, 10% wt, 0.05 eq)
-
Methanol (Anhydrous, 0.1 M concentration)
-
Hydrogen gas (H₂)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve the cinnamic acid derivative in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. Self-Validation Check: Ensure the flask is flushed with Argon prior to addition to prevent spontaneous ignition of the catalyst.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with H₂ gas using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.
-
Reaction: Stir the suspension vigorously at room temperature under an H₂ atmosphere for 4–6 hours.
-
Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 9:1 DCM:MeOH). The reduction of the double bond will result in a slight shift in retention time and the disappearance of the distinct UV absorbance of the conjugated alkene at 280 nm.
-
Workup: Once starting material is consumed, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-(4-(difluoromethoxy)-3-methoxyphenyl)propanoic acid.
Protocol B: Amide Coupling for PDE4 Inhibitor Libraries
Causality: The carboxylic acid must be converted to an amide to eliminate the negative charge, which otherwise severely limits cellular permeability. HATU is selected as the coupling reagent due to its superior efficiency in preventing epimerization and driving the reaction to completion, even with sterically hindered amines.
Reagents:
-
Cinnamic acid or Propanoic acid intermediate (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Target Amine (Primary or Secondary, 1.1 eq)
-
Dimethylformamide (DMF, Anhydrous, 0.2 M)
Step-by-Step Methodology:
-
Activation: Dissolve the acid intermediate in anhydrous DMF. Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15 minutes. Self-Validation Check: The solution will typically turn a distinct yellow/orange color, indicating the formation of the active OAt ester.
-
Coupling: Add the target amine to the activated mixture. Stir at room temperature for 2–4 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to isolate the final cinnamamide/propanamide derivative.
Fig 2: Divergent synthetic workflows for generating rigid and flexible PDE4 inhibitor libraries.
References
-
Catalytic Domain Of Human Phosphodiesterase 4D In Complex With Zardaverine Source: RCSB Protein Data Bank (Structure 1XOR). Card, G.L., et al. (2004). URL:[Link]
-
Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling Source: BindingDB / Journal of Medicinal Chemistry. Van der Mey, M., et al. (2001). URL:[Link]
Scalable manufacturing methods for 4-(Difluoromethoxy)-3-methoxycinnamic acid
Application Note: Scalable Manufacturing of 4-(Difluoromethoxy)-3-methoxycinnamic Acid
Executive Summary
This guide details the scalable synthesis of 4-(Difluoromethoxy)-3-methoxycinnamic acid , a critical structural motif in the development of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and ferulic acid derivatives.
The protocol prioritizes industrial scalability, transitioning from the starting material Vanillin (4-hydroxy-3-methoxybenzaldehyde) through a two-step sequence:
-
Difluoromethylation: Selective O-alkylation using chlorodifluoromethane (
) or sodium chlorodifluoroacetate. -
Knoevenagel Condensation: Conversion of the aldehyde to the cinnamic acid via the Doebner modification.
Key features of this protocol include "Self-Validating" purification steps that leverage acidity differences to remove unreacted starting materials without chromatography.
Retrosynthetic Analysis & Route Selection
The target molecule is constructed via the modification of the phenolic oxygen followed by chain extension.
Pathway:
-
Step 1 Selection: We utilize the Chlorodifluoromethane (
) gas method for bulk scalability. While solid reagents (sodium chlorodifluoroacetate) are safer for bench-scale, they are cost-prohibitive at multi-kilogram scales. -
Step 2 Selection: The Doebner modification (Malonic acid/Pyridine) is selected over the Heck reaction or Horner-Wadsworth-Emmons due to lower reagent costs and the avoidance of transition metal catalysts (Pd) which require expensive scavenging steps.
Detailed Protocols
Protocol A: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Target CAS: 162401-70-9
Principle:
The phenolic hydroxyl of vanillin is alkylated via difluorocarbene (
Reagents & Materials:
-
Vanillin (1.0 equiv)[1]
-
Chlorodifluoromethane (
, Gas) [OR Sodium Chlorodifluoroacetate for pilot scale][1] -
Sodium Hydroxide (NaOH) or Potassium Carbonate (
)[1] -
Solvent: N,N-Dimethylformamide (DMF) or Isopropanol/Water mixture (Green alternative)[1]
-
Equipment: Autoclave (preferred) or glass reactor with efficient gas dispersion frit.
Step-by-Step Procedure:
-
Reactor Setup: Charge the reactor with Vanillin (100 g, 0.657 mol) and DMF (500 mL). Add
(1.5 equiv) or NaOH (2.0 equiv). -
Heating: Heat the suspension to 80–90°C . Ensure vigorous stirring to maintain a suspension of the base.
-
Gas Addition: Introduce
gas slowly through a submerged frit.-
Process Control: Maintain system pressure at 1–2 bar if using an autoclave to increase gas solubility and reaction rate.
-
Exotherm Alert: The reaction is exothermic. Control feed rate to maintain temp < 100°C.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3][4][5] Vanillin (
) converts to the product ( ). -
Workup (Self-Validating Purification):
-
Cool mixture to room temperature. Pour into crushed ice/water (1.5 L).
-
Extract with Ethyl Acetate (
mL). -
Critical Wash: Wash the combined organic layer with 1M NaOH (200 mL) .
-
Logic: This removes unreacted Vanillin (phenolic, soluble in base) while the product (capped ether) remains in the organic phase.[1]
-
-
Wash with brine, dry over
, and concentrate.[1][2][3]
-
-
Yield: Expect 85–95% yield of a pale yellow oil or low-melting solid.
Safety Note:
is an ozone-depleting substance (HCFC-22). In regulated jurisdictions, use a closed-loop system with a scrubber or substitute with Sodium Chlorodifluoroacetate (Solid, 1.5 equiv, 100°C in DMF) for non-gas handling.[1]
Protocol B: Knoevenagel Condensation to Cinnamic Acid
Target: 4-(Difluoromethoxy)-3-methoxycinnamic acid
Principle: Condensation of the aldehyde with malonic acid in pyridine, followed by thermally induced decarboxylation.
Reagents:
-
4-(Difluoromethoxy)-3-methoxybenzaldehyde (from Step A)[3]
-
Malonic Acid (1.5 equiv)[1]
-
Pyridine (Solvent/Base)[1]
-
Piperidine (Catalyst, 0.05 equiv)[1]
Step-by-Step Procedure:
-
Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (50 g, 0.247 mol) and Malonic Acid (38.6 g, 0.37 mol) in Pyridine (150 mL).
-
Catalysis: Add Piperidine (1.2 mL).
-
Reflux: Heat the mixture to reflux (100–115°C) .
-
Observation: Vigorous evolution of
gas will be observed.
-
-
Completion: Reflux for 3–5 hours until gas evolution ceases and HPLC confirms consumption of aldehyde.
-
Isolation (Precipitation):
-
Cool the reaction mixture to ~50°C.
-
Pour slowly into a stirred mixture of Concentrated HCl (200 mL) and Ice (500 g) .
-
Logic: Pyridine is neutralized to pyridinium chloride (water-soluble). The cinnamic acid product precipitates as a white/off-white solid.
-
-
Purification:
-
Filter the crude solid.[6] Wash thoroughly with cold water to remove pyridine traces.
-
Recrystallization: Dissolve crude solid in boiling Ethanol/Water (3:1). Cool slowly to 4°C.
-
Filter and dry in a vacuum oven at 50°C.
-
Expected Properties:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~170–175°C (Consistent with ferulic acid analogs).
Process Visualization
The following diagram illustrates the manufacturing workflow and the critical decision gates.
Caption: Process flow diagram for the two-step synthesis of 4-(Difluoromethoxy)-3-methoxycinnamic acid.
Analytical Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98.5% | HPLC (C18, ACN:Water + 0.1% TFA) |
| Melting Point | 170–175°C | Capillary Method |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |
| Residual Solvent | Pyridine < 200 ppm | GC-Headspace |
NMR Diagnostic Signals (DMSO-d6):
-
ppm (t,
Hz, 1H, ): The characteristic triplet confirms the difluoromethoxy group.[1] -
&
ppm (d, Hz): Trans-alkene protons of the cinnamic acid. - ppm (s, 3H): Methoxy group.[1]
References
-
Synthesis of 4-(Difluoromethoxy)
- Source: ChemicalBook & BenchChem Protocols.
- Context: Detailed procedure for the difluoromethylation of vanillin using chlorodifluoromethane and sodium chlorodifluoroacet
-
URL:
-
Knoevenagel Condensation Methodologies
- Source: Organic Reactions & BenchChem Applic
- Context: Standard protocols for converting substituted benzaldehydes to cinnamic acids using malonic acid/pyridine (Doebner modific
-
URL:
-
Roflumilast Intermediate Chemistry
- Source: Patent CN102503815A & ResearchG
- Context: Industrial routes for difluoromethoxy-substituted arom
-
URL:
-
Properties of Methoxycinnamic Acids
- Source: NIST Chemistry WebBook.
-
Context: Physical properties and spectral data for 4-hydroxy-3-methoxycinnamic acid (Ferulic acid) analogs.
-
URL:[1]
Sources
- 1. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methoxycinnamic acid | 6099-04-3 [chemicalbook.com]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation of 4-(Difluoromethoxy)-3-methoxycinnamic Acid
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the catalytic hydrogenation of 4-(Difluoromethoxy)-3-methoxycinnamic acid to 3-(4-(Difluoromethoxy)-3-methoxyphenyl)propanoic acid .
This transformation is a critical step in synthesizing intermediates for phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast analogs, where the precise saturation of the alkene without compromising the metabolically active difluoromethoxy ether is paramount.
Abstract & Scope
This protocol outlines a high-fidelity method for the selective reduction of the exocyclic C=C double bond in 4-(Difluoromethoxy)-3-methoxycinnamic acid using Palladium on Carbon (Pd/C). The method prioritizes chemoselectivity —ensuring quantitative alkene saturation while preserving the labile difluoromethoxy (-OCHF
Introduction & Mechanistic Insight
The hydrogenation of cinnamic acid derivatives is a classic organic transformation, yet the presence of fluorinated ethers introduces specific constraints. The -OCHF
Reaction Scheme
The reaction proceeds via a Horiuti-Polanyi mechanism , involving the syn-addition of hydrogen across the alkene surface-bound to palladium nanoparticles.
Figure 1: Reaction scheme highlighting the selective reduction of the alkene.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be controlled.
| Parameter | Recommended Range | Scientific Rationale |
| Catalyst Loading | 5–10 wt% (dry basis) | Sufficient active sites for rapid turnover without promoting ring reduction or C-F bond cleavage. |
| Hydrogen Pressure | 1–3 atm (Balloon to Low Pressure) | Higher pressures (>10 atm) increase the risk of aromatic ring reduction and defluorination. |
| Solvent System | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents facilitate H |
| Temperature | 20°C – 30°C | Ambient temperature prevents thermal elimination of the difluoromethoxy group. |
| Reaction Time | 2 – 6 Hours | Dependent on scale and agitation efficiency (mass transfer limited). |
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 4-(Difluoromethoxy)-3-methoxycinnamic acid (Purity >98%).
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water) is preferred to minimize pyrophoric risk.
-
Solvent: HPLC-grade Methanol.
-
Gas: Hydrogen gas (Grade 5.0) or H
balloon. -
Equipment: 3-neck round bottom flask, magnetic stirrer, vacuum/gas manifold (Schlenk line) or balloon setup.
Step-by-Step Methodology
Phase 1: Preparation (Inerting)
-
Weighing: Weigh 5.0 g (approx. 20.5 mmol) of the substrate into a 250 mL round-bottom flask.
-
Solvation: Add 100 mL of Methanol. Stir until the solid is fully dissolved. Note: If solubility is poor, mild warming (30°C) or adding small amounts of Ethyl Acetate is permissible.
-
Catalyst Addition (SAFETY CRITICAL):
-
Stop stirring.
-
Under a gentle stream of Nitrogen (N
), carefully add 0.5 g of 10% Pd/C (wet type). -
Why? Dry Pd/C can ignite methanol vapors if exposed to static/air. Wet catalyst mitigates this risk.
-
Phase 2: Hydrogenation[1]
-
Purging: Seal the flask with a septum. Cycle vacuum and Nitrogen 3 times to remove oxygen.
-
H2 Introduction: Attach a hydrogen balloon (or connect to a low-pressure hydrogenator set to 1-2 atm).
-
Reaction: Purge the flask with Hydrogen (vacuum/fill x3). Open the system to the H
source and begin vigorous stirring (>800 RPM).-
Insight: Hydrogenation is often mass-transfer limited. High agitation ensures H
gas saturation in the solvent.
-
-
Monitoring: Monitor reaction progress via HPLC or TLC (Eluent: 50% EtOAc/Hexane) every 2 hours. Look for the disappearance of the starting material spot (lower R
due to conjugation).
Phase 3: Workup & Isolation[2]
-
Quenching: Once complete, replace H
source with Nitrogen and purge the system (vacuum/N x3) to remove residual hydrogen. -
Filtration: Filter the mixture through a pad of Celite 545 to remove the Pd/C catalyst. Rinse the filter cake with 20 mL Methanol.
-
Safety: Do not let the filter cake dry out completely, as spent Pd/C can be pyrophoric. Keep it wet with water/solvent before disposal.
-
-
Concentration: Evaporate the filtrate under reduced pressure (Rotary Evaporator, 40°C bath) to yield the crude product.
-
Purification: The product typically crystallizes upon drying. If necessary, recrystallize from Hexane/Ethyl Acetate.
Process Workflow Diagram
Figure 2: Operational workflow for the hydrogenation process.
Analytical Control & Validation
To validate the product identity and purity, compare the isolated material against the following specifications.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% H
PO in Water; B: Acetonitrile. Gradient 10-90% B over 15 min. -
Detection: UV @ 210 nm and 254 nm.
-
Success Criteria:
H-NMR Interpretation (CDCl , 400 MHz)
-
Loss of Signals: The two doublets corresponding to the vinylic protons (CH=CH, typically
6.3 - 7.7 ppm, Hz) must disappear. -
Appearance of Signals: Two new triplets (or multiplets) corresponding to the ethylene bridge (-CH
-CH -) should appear in the upfield region ( 2.6 - 3.0 ppm). -
Difluoromethoxy Check: The triplet for -OCHF
( ~6.5 ppm, Hz) must remain intact. If this signal is lost or integrated lower, defluorination has occurred.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poisoned Catalyst | Ensure S/N/P impurities are absent in substrate. Add fresh catalyst (1-2 wt%). |
| Incomplete Conversion | Poor H | Increase stirring speed. Switch from balloon to pressurized vessel (2-3 bar). |
| Defluorination (Side Product) | Acidity or High Temp | Ensure solvent is neutral. Maintain temp <30°C. Avoid prolonged reaction times. |
| Ring Reduction | Pressure too high | Reduce H |
References
-
General Cinnamic Acid Hydrogenation
- Methodology: Johnstone, R. A., et al. "Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds." Chemical Reviews, 1985.
-
Protocol: (Generalized Pd/C reduction conditions).
-
Roflumilast & Difluoromethoxy Chemistry
-
Catalyst Handling & Safety
- Guide: "Hydrogenation Catalysts: Handling and Safety." TCI Chemicals Technical Brochure.
-
Source:
-
Chemoselectivity in Fluorinated Ethers
- Insight: "Recent Advances of Pd/C-Catalyzed Reactions." MDPI Molecules, 2021. (Discusses tolerance of Pd/C for various functional groups).
-
Source:
Sources
- 1. US8604064B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2004080967A1 - Novel process for the preparation of roflumilast - Google Patents [patents.google.com]
Cross-coupling reactions involving 4-(Difluoromethoxy)-3-methoxycinnamic acid
Application Note: Advanced Protocols for the Decarboxylative Cross-Coupling of 4-(Difluoromethoxy)-3-methoxycinnamic Acid
Executive Summary
This technical guide details the methodology for utilizing 4-(Difluoromethoxy)-3-methoxycinnamic acid (CAS 162401-59-4) as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions. While cinnamic acids are traditionally viewed merely as precursors to esters or amides, modern catalysis allows them to function as "masking groups" for vinyl nucleophiles via decarboxylative cross-coupling (DCC) .
This approach is critical for medicinal chemistry programs targeting metabolic stability. The 4-difluoromethoxy (
Substrate Profile & Strategic Value
| Property | Specification |
| Compound Name | 4-(Difluoromethoxy)-3-methoxycinnamic acid |
| CAS Number | 162401-59-4 |
| Molecular Weight | 244.19 g/mol |
| Electronic Character | Electron-rich aromatic ring (Donor-Donor pattern) |
| Key Moiety | |
| Reaction Role | Vinyl nucleophile equivalent (after |
| Stability Note | The |
Critical Analysis: The Decarboxylative Mechanism
Unlike traditional Heck reactions which require a vinyl halide and retain the acid (or ester) group, or require pre-functionalization to a boronic acid (Suzuki), DCC allows for the direct coupling of the cinnamic acid with an aryl halide.
Mechanistic Causality:
-
Oxidative Addition: Pd(0) inserts into the Aryl Halide (
) bond. -
Transmetallation/Exchange: The cinnamate anion coordinates to the Pd(II) center.
-
Decarboxylation: This is the rate-determining step. The loss of
generates a reactive vinyl-palladium intermediate. -
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Why this substrate? The electron-donating methoxy group at the 3-position stabilizes the transition state during decarboxylation, making this specific substrate highly reactive compared to electron-deficient cinnamic acids.
Pathway Visualization
Figure 1: Catalytic cycle for the Pd-catalyzed decarboxylative cross-coupling. Note the critical decarboxylation step (Red) which converts the acid to a vinyl nucleophile.
Protocol A: Synthesis of Difluoromethoxy-Stilbenes
This protocol couples 4-(Difluoromethoxy)-3-methoxycinnamic acid with Aryl Iodides or Bromides.
Reagents & Equipment:
-
Substrate: 4-(Difluoromethoxy)-3-methoxycinnamic acid (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.2 equiv) (Electron-neutral or electron-deficient works best)
-
Catalyst: PdCl2 (5 mol%)
-
Ligand: CyJohnPhos (10 mol%) or XPhos (for Aryl Chlorides)
-
Additive: Ag2CO3 (1.0 equiv) – Crucial for facilitating decarboxylation via Ag-salt intermediate.
-
Solvent: DMF or DMSO (Anhydrous)
-
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar and cool under argon.
-
Charging: Add PdCl2 (0.025 mmol), CyJohnPhos (0.05 mmol), Ag2CO3 (0.5 mmol), and the Cinnamic Acid substrate (0.5 mmol).
-
Solvation: Add the Aryl Iodide (0.6 mmol) followed by anhydrous DMF (3.0 mL) via syringe.
-
Degassing: Freeze-pump-thaw the mixture three times to remove oxygen, which can poison the Pd(0) species.
-
Reaction: Heat the sealed tube to 110°C in an oil bath. Stir vigorously for 12–16 hours.
-
Workup:
-
Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75–90% depending on the aryl halide electronics.
Protocol B: Copper-Catalyzed Decarboxylative Cyanation
This protocol converts the cinnamic acid directly into a
Workflow Visualization:
Figure 2: Workflow for the Cu-catalyzed conversion of the acid substrate to a vinyl nitrile.
Protocol Modification:
Use Cu(OAc)2 (20 mol%) with TBPB (tert-Butyl peroxybenzoate) as an oxidant if using acetonitrile as the cyano source (oxidative coupling), or use a specific CN source like
Optimization & Troubleshooting Guide
The following table summarizes common failure modes and corrective actions specific to the
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Incomplete Decarboxylation | Increase temperature to 130°C; Ensure Ag2CO3 is fresh and dry (Silver promotes the decarboxylation step). |
| Homocoupling of Aryl Halide | Pd(II) reduction lag | Reduce catalyst loading; Add hydroquinone (radical scavenger) if radical pathway is suspected. |
| Loss of | Hydrolysis/Elimination | Avoid strong alkoxide bases (NaOtBu). Use carbonate bases ( |
| Pd Black Precipitation | Ligand Dissociation | Switch to bidentate ligands (e.g., dppe) or bulky Buchwald ligands (XPhos) to stabilize the metal center. |
References
-
Palladium-Catalyzed Decarboxyl
- Source: Organic & Biomolecular Chemistry, 2009.
- Context: Establishes the Pd/Ag system for stilbene synthesis
-
URL:[Link]
-
Copper-Catalyzed Decarboxylative Coupling of Cinnamic Acids with Acetonitrile.
- Source: Thieme Connect (Synthesis), 2018.
-
Context: Protocol for converting cinnamic acids to nitriles.[4]
-
Properties of 4-(Difluoromethoxy)
-
Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids.
Disclaimer: This protocol involves the use of transition metals and high temperatures. All procedures should be performed in a fume hood with appropriate PPE. The stability of the difluoromethoxy group should be verified in your specific reaction matrix.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides [organic-chemistry.org]
- 3. chemscene.com [chemscene.com]
- 4. Copper-catalyzed decarboxylative cross-coupling of cinnamic acids and ACCN via single electron transfer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-(Difluoromethoxy)-3-methoxycinnamic acid
Welcome to the Technical Support Center for API Intermediates. This hub is designed specifically for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 4-(Difluoromethoxy)-3-methoxycinnamic acid [1].
This compound is synthesized via a two-step process: the difluoromethylation of vanillin to form 4-(difluoromethoxy)-3-methoxybenzaldehyde[2], followed by a Knoevenagel-Doebner condensation with malonic acid. Below, you will find process overviews, comparative data, self-validating protocols, and troubleshooting FAQs designed to resolve yield-limiting bottlenecks.
Two-step synthetic workflow for 4-(Difluoromethoxy)-3-methoxycinnamic acid.
Phase 1: Difluoromethylation of Vanillin
The primary point of failure in this synthesis is the generation and capture of the highly reactive difluorocarbene (:CF₂). Historically, chlorodifluoromethane (Freon-22) was used, but it suffers from severe biphasic mixing limitations leading to rapid hydrolysis of the carbene intermediate[3]. Modern, high-yield protocols favor sodium chlorodifluoroacetate due to its controlled thermal decarboxylation[4].
Data Presentation: Reagent Comparison
Table 1: Comparison of Difluoromethylating Agents for Vanillin
| Parameter | Chlorodifluoromethane (Freon-22) | Sodium Chlorodifluoroacetate |
| Phase State | Gas (Requires pressurized reactor) | Solid (Standard glassware) |
| Base Required | NaOH / KOH (Aqueous) | Cs₂CO₃ / K₂CO₃ (Anhydrous) |
| Reaction Locale | Biphasic Interface | Homogeneous (DMF) |
| Typical Yield | 40% – 50% | 80% – 90% |
| Primary Failure Mode | Carbene hydrolysis by bulk water | Carbene dimerization (if added too fast) |
Troubleshooting FAQs: Step 1
Q: Why is my yield stalling at 40% when bubbling chlorodifluoromethane gas into the aqueous base mixture? A: Causality: Difluorocarbene (:CF₂) is highly electrophilic. In a standard biphasic setup, the gas reacts with the aqueous NaOH to form the carbene, which immediately hydrolyzes into carbon monoxide or formate before it can encounter the vanillin phenoxide in the organic layer. Solution: If you must use Freon-22, you must implement a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) and vigorous mechanical stirring to facilitate interfacial reaction[3]. Alternatively, switch to the sodium chlorodifluoroacetate protocol below.
Q: When using sodium chlorodifluoroacetate, my reaction turns black and yields a complex mixture. What went wrong? A: Causality: You likely added the sodium chlorodifluoroacetate all at once. Thermal decarboxylation of this reagent generates :CF₂ rapidly. A massive spike in carbene concentration exceeds the rate of nucleophilic attack by vanillin, leading to carbene dimerization (forming tetrafluoroethylene gas) and extreme exothermic degradation of the solvent. Solution: The reagent must be added in small, controlled portions over 1-2 hours to act as a slow-release mechanism for the carbene.
Protocol 1: Optimized Difluoromethylation (Self-Validating)
Target Product: 4-(difluoromethoxy)-3-methoxybenzaldehyde[5]
-
Preparation: Charge a dry reactor with vanillin (1.0 eq) and anhydrous DMF (10 volumes).
-
Causality: DMF is a polar aprotic solvent that significantly enhances the nucleophilicity of the phenoxide ion by leaving it unsolvated.
-
-
Deprotonation: Add Cs₂CO₃ (2.0 eq) and heat the suspension to 80°C.
-
Causality: Cs₂CO₃ is chosen over NaOH to prevent the generation of water during deprotonation, protecting the future carbene from hydrolysis.
-
-
Controlled Carbene Generation: Add Sodium chlorodifluoroacetate (2.0 eq) in 4 equal portions over 2 hours.
-
Self-Validation Check: The reaction mixture will vigorously evolve CO₂ gas upon each addition. Cessation of gas evolution before all acetate is consumed indicates the reaction temperature has dropped too low.
-
-
Completion: Stir for an additional 2 hours at 80°C.
-
Self-Validation Check: TLC (Hexane:EtOAc 3:1) must show the complete disappearance of the vanillin spot (R_f ~0.3) and the appearance of a less polar product spot (R_f ~0.6).
-
-
Workup: Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate[5].
Mechanistic pathway of vanillin difluoromethylation via difluorocarbene.
Phase 2: Knoevenagel-Doebner Condensation
Once the aldehyde intermediate is isolated, it is converted to the final cinnamic acid[1] via condensation with malonic acid. The critical parameters here are the catalytic formation of the iminium ion and the thermal driving force for decarboxylation.
Troubleshooting FAQs: Step 2
Q: I am observing a mixture of (E) and (Z) isomers in my final product. How do I maximize the (E)-cinnamic acid yield? A: Causality: The thermodynamic product is the (E)-isomer due to severe steric hindrance between the aromatic ring and the carboxylic acid group in the (Z)-configuration. However, insufficient heating time traps the reaction in kinetic intermediates. Solution: Ensure the reaction is heated to at least 90°C for a minimum of 6 hours. This extended thermal exposure allows for thermodynamic equilibration, driving the mixture entirely to the (E)-isomer.
Q: My isolated cinnamic acid is heavily contaminated with unreacted aldehyde. How can I drive the condensation to completion? A: Causality: The Knoevenagel condensation produces water as a byproduct. In a closed system or highly concentrated solution, this water shifts the equilibrium backward, stalling conversion. Solution: Ensure a slight excess of malonic acid (1.5 eq) is used, and leave the reaction vessel open to a reflux condenser with a drying tube to allow trace moisture to escape, pushing the equilibrium forward.
Protocol 2: Optimized Knoevenagel Condensation (Self-Validating)
Target Product: 4-(Difluoromethoxy)-3-methoxycinnamic acid[1]
-
Activation: Dissolve 4-(difluoromethoxy)-3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (5 volumes).
-
Causality: Pyridine acts as both the solvent and a weak base to facilitate the final decarboxylation step of the malonic acid intermediate.
-
-
Catalysis: Add piperidine (0.1 eq).
-
Causality: Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion. This intermediate is significantly more susceptible to nucleophilic attack by the malonic acid enolate than the native aldehyde.
-
-
Thermal Decarboxylation: Heat the mixture to 90°C for 6 to 8 hours.
-
Self-Validation Check: The reaction will change from a clear solution to a deep yellow/orange color. The evolution of CO₂ bubbles is a direct visual indicator of successful decarboxylation. If bubbling stops but HPLC shows the intermediate diacid remains, the temperature is too low.
-
-
Isolation: Cool the mixture to room temperature and pour it slowly into an ice-cold 1M HCl solution.
-
Causality: The acidic environment neutralizes the pyridine and protonates the cinnamate, causing the highly pure (E)-cinnamic acid to crash out of solution as a white/pale yellow precipitate.
-
-
Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from an Ethanol/Water mixture.
References
-
Title: 4-Difluoromethoxy-3-hydroxybenzaldehyde | Source: benchchem.com | URL: [2]
-
Title: 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 | Source: chemicalbook.com | URL: [5]
-
Title: Phase-Transfer Catalysis: Mixing Effects in Continuous-Flow Liquid/Liquid O- and S-Alkylation Processes | Source: researchgate.net | URL: [3]
-
Title: Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles | Source: scholaris.ca | URL: [4]
-
Title: Compuestos fluorados - 4-(Difluoromethoxy)-3-methoxycinnamic acid | Source: cymitquimica.com | URL: [1]
Sources
Technical Support Center: Troubleshooting Solubility for 4-(Difluoromethoxy)-3-methoxycinnamic acid
Prepared by: Senior Application Scientist, Formulation & Development
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(Difluoromethoxy)-3-methoxycinnamic acid. As a compound with structural features pointing towards low aqueous solubility, a systematic approach is crucial for successful experimental outcomes. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, grounded in established scientific principles of formulation science.
Section 1: Compound Profile & Intrinsic Properties (FAQ)
This section addresses the fundamental properties of 4-(Difluoromethoxy)-3-methoxycinnamic acid, which are critical for understanding its solubility behavior.
Q1: What are the key physicochemical properties of 4-(Difluoromethoxy)-3-methoxycinnamic acid?
A1: While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data from close structural analogs. It is a derivative of cinnamic acid, which is an aromatic carboxylic acid.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value / Characteristic | Rationale & Implications |
|---|---|---|
| Structure | ![]() |
The presence of a carboxylic acid group, an aromatic ring, and a difluoromethoxy group are key determinants of its behavior. |
| Molecular Formula | C₁₁H₁₀F₂O₄ | - |
| Molecular Weight | 244.19 g/mol | Moderate molecular weight. |
| Acid/Base Nature | Weak Acid | The carboxylic acid moiety (-COOH) is the primary ionizable group. Its solubility will be highly dependent on pH. |
| Estimated LogP | ~2.5 - 3.5 | The LogP of the benzoic acid analog is ~2.0[1][2]. The additional vinyl group in the cinnamic acid structure increases lipophilicity. This high value suggests poor aqueous solubility. |
| Likely BCS Class | Class II or IV | Given the high lipophilicity (predicting high permeability) and poor aqueous solubility, the compound likely falls under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4] |
Q2: Why is this compound likely to be poorly soluble in neutral aqueous media?
A2: The poor aqueous solubility is a result of several structural features:
-
Hydrophobic Core: The benzene ring and the difluoromethoxy group (-OCHF₂) are highly hydrophobic, repelling water molecules.
-
Crystal Lattice Energy: As a solid, energy is required to break the crystal lattice structure before the molecule can dissolve. Cinnamic acid derivatives often have strong intermolecular interactions, leading to high lattice energy.
-
Ionization State: In acidic to neutral pH (below its pKa), the carboxylic acid group remains protonated (-COOH). This un-ionized form is significantly less soluble in water than its ionized, salt form (-COO⁻) which would predominate at higher pH.
Section 2: Initial Solubility Assessment & Quantification
Before attempting to enhance solubility, it is critical to accurately measure the baseline or intrinsic solubility of the compound.
Workflow for Initial Solubility Assessment
Caption: Standard workflow for determining equilibrium solubility.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard for measuring the intrinsic solubility of a compound.[5][6]
Materials:
-
4-(Difluoromethoxy)-3-methoxycinnamic acid
-
Selected aqueous medium (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, chemical-resistant, e.g., PVDF)
-
Calibrated analytical balance and pipettes
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Accurately add a known volume of the aqueous medium (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm that excess solid is still present.
-
Separate the undissolved solid by centrifuging the solution at high speed (>10,000 x g) for 15 minutes or by filtering the solution through a 0.22 µm syringe filter. Note: Pre-saturate the filter by passing a small amount of the solution through it first and discarding the filtrate to prevent drug adsorption to the filter membrane.
-
Carefully collect the clear supernatant.
-
Dilute the supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration.
Protocol 2: Standard HPLC-UV Quantification Method
A robust analytical method is essential for accurate solubility measurement. This protocol is a typical starting point for cinnamic acid derivatives.[7][8]
Table 2: Recommended Starting HPLC-UV Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar analytes. |
| Mobile Phase A | 0.1% Formic or Acetic Acid in Water | The acid suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 min | A gradient elution is recommended to ensure elution of the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Injection Volume | 5 - 20 µL | Adjust based on sensitivity and concentration. |
| Detection (UV) | ~275 nm | Cinnamic acid derivatives typically have a strong UV absorbance maximum around 270-280 nm.[7] Scan the compound with a spectrophotometer to find the exact λmax. |
| Column Temp. | 25°C - 30°C | For reproducible retention times. |
Section 3: Systematic Solubility Enhancement Strategies
If the intrinsic solubility is insufficient for your experiments, a systematic approach to enhancement is required. Start with the simplest methods first.
Decision-Making Workflow for Solubility Enhancement
Caption: A stepwise guide for selecting a solubility enhancement strategy.
pH Modification
Q: How does pH affect the solubility of this compound?
A: As a carboxylic acid, the compound's solubility is highly pH-dependent. At a pH below its acid dissociation constant (pKa), it exists primarily in the neutral, poorly soluble form. As the pH of the solution increases to above the pKa, the carboxylic acid deprotonates to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and thus more soluble in water. Salt formation is a common and highly effective strategy for acidic and basic drugs.[9][10]
Troubleshooting Guide: pH Adjustment
-
Issue: "My compound precipitates when I dilute my high-pH stock solution into a neutral buffer for my experiment."
-
Cause: The final pH of the solution has dropped below the compound's pKa, causing it to convert back to its non-ionized, insoluble form.
-
Solution: Ensure the final pH of your experimental medium is high enough to maintain the compound in its soluble, ionized state. You may need to use a buffer with a higher pH or a higher buffering capacity. It is critical to determine the pH-solubility profile.
Protocol 3: pH-Solubility Profiling
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Perform the shake-flask solubility experiment (Protocol 1) in each buffer.
-
Plot the measured solubility (on a log scale) against the pH.
-
This profile will reveal the pH at which solubility dramatically increases, which is indicative of the compound's apparent pKa. This data is crucial for preparing stable formulations.
Co-solvents
Q: What co-solvents are recommended, and at what concentrations?
A: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[10][11] This is a very common technique for preparing stock solutions for in vitro experiments.
Troubleshooting Guide: Co-solvents
-
Issue: "My compound is soluble in 100% DMSO, but it crashes out when I add it to my cell culture media."
-
Cause: The percentage of the organic co-solvent in the final solution is too low to maintain solubility. Many compounds require a minimum percentage of co-solvent (e.g., >10% DMSO) to stay in solution.
-
Solution:
-
Minimize the final concentration of the compound in the assay to reduce the required co-solvent percentage.
-
Determine the "critical" co-solvent concentration needed. Prepare a high-concentration stock in the co-solvent and perform serial dilutions into your aqueous buffer. Note the concentration at which precipitation occurs.
-
Always check the tolerance of your biological system (e.g., cells) to the co-solvent, as many can be toxic at concentrations above 0.5-1%.
-
Table 3: Common Co-solvents for Preclinical Formulations
| Co-solvent | Type | Typical Starting Conc. for Stock | Notes |
|---|---|---|---|
| DMSO | Dipolar aprotic | 10 - 100 mM | Excellent solubilizing power but can be toxic to cells at >0.5%. |
| Ethanol | Protic | 1 - 50 mg/mL | Generally well-tolerated but can be volatile. |
| PEG 300/400 | Polymer | 10-50% (v/v) | Often used in in vivo formulations; can be viscous.[10] |
| Propylene Glycol | Diol | 10-60% (v/v) | Common vehicle for oral and parenteral formulations. |
Cyclodextrin Complexation
Q: How do cyclodextrins improve solubility, and when should I use them?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 4-(Difluoromethoxy)-3-methoxycinnamic acid, forming a water-soluble inclusion complex.[5][12] This is an excellent strategy when organic co-solvents or extreme pH are not desirable, especially for in vivo studies.
Troubleshooting Guide: Cyclodextrins
-
Issue: "I'm not seeing a significant solubility increase after adding cyclodextrin."
-
Cause: The type of cyclodextrin or the concentration may be suboptimal. The size of the cyclodextrin cavity must be appropriate for the guest molecule. Also, the complexation is an equilibrium process, and higher concentrations of cyclodextrin are often needed.
-
Solution: Screen different types of cyclodextrins. For a molecule of this size, β-cyclodextrins are a good starting point. Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with a very high aqueous solubility and is frequently used in commercial formulations.[6] A phase solubility study is the definitive experiment.
Protocol 5: Phase Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM SBE-β-CD).
-
Add an excess of your compound to each solution.
-
Perform the shake-flask experiment (Protocol 1) for each concentration.
-
Plot the total concentration of the dissolved drug against the cyclodextrin concentration. A linear increase in solubility (an AL-type diagram) indicates the formation of a soluble 1:1 complex.
Section 4: Overview of Advanced Formulation Strategies
Q: What are the next steps if simple methods are insufficient for my application (e.g., for achieving high concentrations for in vivo toxicology studies)?
A: When simple liquid formulations are inadequate, advanced strategies that modify the solid state of the drug or use sophisticated carrier systems are necessary. These typically require specialized equipment and formulation expertise.
-
Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC-AS).[3][5][13] The amorphous form of a drug lacks a crystal lattice, making it thermodynamically more active and more soluble than its crystalline counterpart. This is a powerful technique for oral bioavailability enhancement.
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range (<1000 nm).[5][14] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a faster dissolution rate.[9]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils and surfactants can significantly improve oral absorption.[9][10] Self-emulsifying drug delivery systems (SEDDS) are lipidic formulations that spontaneously form fine emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[12]
References
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- Lubrizol Life Science Health. (2022, March 29).
- European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
- Tillotson, J. K. Improving the Solubility of a BCS Class ll Drug Through Excipient Selection. SPI Pharma.
- Fenyvesi, F., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics.
- Fenyvesi, F., et al. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
- BenchChem.
- Taylor, K. M. G. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Bertolucci, S. K. V., et al. (2009).
- WuXi AppTec DMPK. (2024, March 15).
- J Formul Sci Bioavailab. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher, 8, 212.
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 917.
- Sahoo, R. N. Techniques Of Solubility Enhancement. CUTM Courseware.
- ChemScene. 4-(Difluoromethoxy)-3-methoxybenzoic acid | 162401-59-4.
- PubChemLite. 4-(difluoromethoxy)-3-methoxybenzoic acid (C9H8F2O4).
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Technical Support Center: High-Purity Crystallization of 4-(Difluoromethoxy)-3-methoxycinnamic acid
Welcome to the technical support guide for the purification of 4-(Difluoromethoxy)-3-methoxycinnamic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate at high purity for downstream applications. As a molecule featuring a unique combination of a carboxylic acid, a standard methoxy group, and a lipophilic, hydrogen-bond-donating difluoromethoxy group, its crystallization behavior can be nuanced.[1] This guide provides a framework for logical solvent selection, detailed purification protocols, and a comprehensive troubleshooting guide to address common challenges encountered during its recrystallization.
Understanding the Molecular Properties: The Key to Solvent Selection
The structure of 4-(Difluoromethoxy)-3-methoxycinnamic acid dictates its solubility. A successful purification strategy hinges on understanding the contribution of each functional group.
-
Cinnamic Acid Backbone: The carboxylic acid and the conjugated system provide polarity and a site for strong hydrogen bonding. This typically confers solubility in polar solvents like alcohols and some solubility in hot water.[2][3]
-
Methoxy Group (-OCH₃): A moderately polar group that can accept hydrogen bonds.
-
Difluoromethoxy Group (-OCF₂H): This is a critical modulator of the molecule's properties. Unlike the more common trifluoromethoxy group, the -OCF₂H moiety is considered a lipophilic hydrogen bond donor.[1] This unique feature means it can engage in hydrogen bonding interactions not possible with a methoxy group, while simultaneously increasing the overall lipophilicity of the molecule. This dual nature is central to its solubility behavior.[1]
This combination suggests that a single solvent may not be perfect; the molecule is too polar for purely non-polar solvents and potentially too lipophilic for highly polar solvents like water alone. Therefore, both single-solvent and mixed-solvent systems should be explored.
The Recrystallization Workflow: A Systematic Approach
A successful recrystallization is a systematic process, not trial and error. The goal is to find a solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.[4][5] Impurities, conversely, should either be insoluble in the hot solvent or remain soluble upon cooling.
Caption: General workflow for recrystallization.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Before committing your entire batch, it is imperative to screen a variety of solvents to identify the most promising candidates.
Materials:
-
Crude 4-(Difluoromethoxy)-3-methoxycinnamic acid (~20-30 mg per test)
-
Small test tubes or vials
-
A selection of solvents (see Table 1)
-
Hot plate or sand bath
-
Glass stirring rod
Procedure:
-
Place ~20 mg of the crude solid into a test tube.
-
Add the solvent dropwise at room temperature, swirling after each addition. If the solid dissolves easily, the solvent is unsuitable for single-solvent recrystallization.[6]
-
If the solid is insoluble at room temperature, begin to gently heat the mixture while stirring.
-
Continue adding the solvent in small portions until the solid just dissolves at the solvent's boiling point. Record the approximate volume used. An ideal solvent will dissolve the compound in a reasonable volume.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A dense crop of fine crystals indicates a promising solvent.
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Water | 100 | High | Likely poor solubility even when hot, but excellent as an antisolvent. |
| Ethanol (95%) | 78 | High | Good starting point. Often used for cinnamic acids.[8] May show high solubility even when cold, leading to lower yields. |
| Isopropanol (IPA) | 82 | Medium-High | Similar to ethanol, but slightly less polar. May offer a better solubility differential between hot and cold. |
| Acetone | 56 | Medium-High | Powerful solvent, but its low boiling point can lead to rapid evaporation and premature crystallization at the surface. |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent. May require a non-polar antisolvent like hexanes. |
| Toluene | 111 | Low | May be a good "soluble" solvent for a mixed system if impurities are non-polar. High boiling point can be a risk for "oiling out". |
| Hexanes/Heptane | ~69 | Very Low | Unlikely to dissolve the compound. Primarily useful as an antisolvent. |
Protocol 2: Recrystallization from a Mixed-Solvent System (e.g., Ethanol/Water)
This is often the most effective method for compounds with intermediate polarity.[9][10] The goal is to dissolve the compound in a minimum of a "good" hot solvent and then add a "poor" solvent (antisolvent) until the solution is saturated.
-
Place the crude 4-(Difluoromethoxy)-3-methoxycinnamic acid in an appropriately sized Erlenmeyer flask.
-
Heat the flask on a hot plate and add the minimum amount of hot ethanol required to fully dissolve the solid.[11]
-
Once fully dissolved, slowly add deionized water (the antisolvent) dropwise to the hot solution until you observe a faint, persistent cloudiness (turbidity).[10] This indicates the solution is saturated.
-
Add a few more drops of hot ethanol to just redissolve the turbidity and ensure the solution is clear.[10]
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, large crystals.[12]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Dry the crystals thoroughly under vacuum.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of 4-(Difluoromethoxy)-3-methoxycinnamic acid.
Caption: Troubleshooting common recrystallization issues.
Q1: My compound formed an oil instead of crystals. What went wrong and how do I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[11]
-
Cause 1: Solution is too concentrated. The solubility curve is so steep that upon slight cooling, the solution becomes massively supersaturated while the temperature is still high.
-
Solution: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation point. Allow it to cool more slowly.[13]
-
-
Cause 2: High impurity content. Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.
-
Solution: If the oil is highly colored, consider a charcoal treatment. Dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal before proceeding with the crystallization.
-
-
Cause 3: Inappropriate solvent choice. The boiling point of your solvent might be higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point.
-
Q2: After cooling, no crystals have formed. What should I do?
Answer: This is a common issue that usually means the solution is not yet sufficiently supersaturated, or the nucleation process hasn't initiated.
-
Step 1: Be patient. Ensure the solution has cooled slowly to room temperature and has spent adequate time in an ice bath.
-
Step 2: Induce crystallization. If the solution is clear, try scratching the inside surface of the flask below the liquid level with a glass rod.[13] The microscopic scratches provide a surface for nucleation.
-
Step 3: Add a seed crystal. If you have a small crystal of the pure compound, add it to the cold solution. This provides a template for crystal growth.[13]
-
Step 4: Reduce solvent volume. If induction methods fail, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration, then repeat the cooling process.
Q3: My final yield is very low. How can I improve recovery?
Answer: Low yield is often a trade-off for high purity. However, significant losses can be minimized.
-
Cause 1: Using too much solvent. The most common cause. A portion of your compound will always remain dissolved in the mother liquor. Using the absolute minimum amount of hot solvent is key.[7]
-
Cause 2: Insufficient cooling. Ensure the flask spends enough time in an ice bath (e.g., 30+ minutes) to maximize precipitation.
-
Cause 3: Premature crystallization. If crystallization occurs during a hot filtration step, you will lose product on the filter paper. Ensure your solution, funnel, and flask are all kept hot during this step.
-
Cause 4: Washing with room-temperature solvent. Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for the wash.[14]
Q4: Why is a mixed-solvent system often preferred for molecules like this?
Answer: Molecules with multiple functional groups of varying polarity, like 4-(Difluoromethoxy)-3-methoxycinnamic acid, often don't have ideal solubility characteristics in a single solvent. They may be too soluble in a polar solvent (like ethanol) even when cold, leading to poor recovery, or not soluble enough in a less polar solvent (like toluene) even when hot. A mixed-solvent system allows you to finely tune the polarity of the medium to create the desired sharp difference in solubility between hot and cold conditions.[4][10]
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. Available from: [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from: [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available from: [Link]
-
Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. Available from: [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Available from: [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. Available from: [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available from: [Link]
-
2.2.4.6F: Troubleshooting - Chemistry LibreTexts. Available from: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available from: [Link]
-
Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Available from: [Link]
-
Video: Recrystallization - Procedure - JoVE. Available from: [Link]
-
Purification: How To - Chemistry - University of Rochester. Available from: [Link]
-
3.6D: Mixed Solvent Crystallization - Chemistry LibreTexts. Available from: [Link]
-
Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer - PubMed. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available from: [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
- US5728865A - Process for the preparation of octyl p-methoxy cinnamate - Google Patents.
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available from: [Link]
-
Recrystallization1. Available from: [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. Available from: [Link]
-
Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer | Request PDF - ResearchGate. Available from: [Link]
-
Recrystallization Of Cinnamic Acid Lab Report - 1950 Words - Bartleby.com. Available from: [Link]
-
Laboratory of Organic chemistry. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. Available from: [Link]
-
Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs |. Available from: [Link]
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents.
- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents.
-
Solubility and Diffusivity of Difluoromethane in Room-Temperature Ionic Liquids. Available from: [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. Available from: [Link]
-
Purification Strategies for Flavones and Related Compounds - Teledyne Labs. Available from: [Link]
- CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents.
-
Solubility and Dissolutıon Improvement of Paramethoxycinnamic Acid (PMCA) Induced by Cocrystal Formation using Caffeine as a Coformer - UKM. Available from: [Link]
-
Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - PMC. Available from: [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]
-
4-(difluoromethoxy)-3-methoxybenzoic acid (C9H8F2O4) - PubChemLite. Available from: [Link]
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Troubleshooting decarboxylation of cinnamic acid derivatives during synthesis
Topic: Troubleshooting Decarboxylation During Knoevenagel-Doebner Condensation
Executive Summary & Core Mechanism
Current Status: You are likely encountering issues with the Doebner Modification of the Knoevenagel condensation. This reaction involves two distinct steps:
-
Condensation: Formation of a dicarboxylic acid intermediate (benzylidenemalonic acid).
-
Decarboxylation: Loss of CO₂ to form the target
-unsaturated monocarboxylic acid (Cinnamic Acid).
The Central Conflict:
-
Too Cold / Too Short: The reaction stalls at the dicarboxylic acid intermediate (often a white solid with a higher melting point than your target).
-
Too Hot / Radical Initiators: Phenolic cinnamic acids (e.g., Ferulic, Coumaric) can undergo radical polymerization or, in extreme cases (rare without Cu/Ru catalysts), secondary decarboxylation to vinyl-benzenes (styrenes).
The guide below isolates these variables to restore your yield and purity.
Visualizing the Failure Points
The following diagram maps the reaction coordinate. Identify where your process is failing based on the intermediates isolated.
Caption: Figure 1. The Reaction Coordinate. Most failures occur at the transition from the yellow node (Intermediate) to the green node (Target).
Troubleshooting Guide: Diagnostic Q&A
Scenario A: "My product has a melting point much higher than reported."
Diagnosis: Incomplete Decarboxylation. You have likely isolated the benzylidenemalonic acid intermediate. This dicarboxylic acid is stable at room temperature and requires specific thermal activation to release CO₂.
-
Root Cause 1: Insufficient Temperature.
-
Explanation: The decarboxylation activation energy (
) is significant. If you are using ethanol as a solvent (bp 78°C), it may not be hot enough to drive the reaction to completion quickly, especially for electron-rich aldehydes (e.g., vanillin, syringaldehyde). -
Solution: Switch to a higher boiling solvent like Pyridine (bp 115°C) or Toluene with a base catalyst. Alternatively, use microwave irradiation (see Protocol B).[1]
-
-
Root Cause 2: Premature Quench.
-
Explanation: The condensation step is fast; decarboxylation is the rate-determining step. Stopping the reaction when the aldehyde disappears (TLC) might be too early—you must wait for the intermediate to convert.
-
Solution: Monitor the reaction by TLC looking for the conversion of the polar spot (dicarboxylic acid) to the less polar spot (cinnamic acid).
-
Scenario B: "My yield is low, and I see a tarry residue."
Diagnosis: Polymerization or Thermal Degradation. This is common with hydroxy-substituted derivatives (p-coumaric, ferulic, sinapic acids).
-
Root Cause: Radical Polymerization.
-
Explanation: Phenolic cinnamic acids act as radical scavengers but can also polymerize at high temperatures, especially in the presence of air.
-
Solution: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture. Perform the reaction under a nitrogen atmosphere.
-
-
Root Cause: Over-Decarboxylation (Styrene Formation).
-
Explanation: While rare without copper catalysts, prolonged heating >140°C can drive the second decarboxylation (
). -
Solution: Strictly control temperature. Do not exceed 120°C. If using microwave heating, use short bursts (1-5 mins) rather than continuous heating.
-
Scenario C: "The reaction works, but the product precipitates as a mixture."
Diagnosis: Co-precipitation of Mono- and Di-acids. During the acidic workup (adding HCl), both the intermediate and the product will precipitate if the reaction wasn't complete.
-
Solution: The Solubility Check.
-
Take a small sample of your solid.
-
Attempt to dissolve it in hot water. Cinnamic acids are generally sparingly soluble in cold water but soluble in hot; Benzylidenemalonic acids are more soluble due to the two carboxyl groups.
-
Refinement: Recrystallize from Ethanol/Water (1:1). The dicarboxylic acid is more polar and will likely stay in the mother liquor, while the cinnamic acid crystallizes.
-
Optimized Protocols
Protocol A: The Classic Doebner (High Reliability)
Best for: Large scale, robust substrates.
-
Setup: Dissolve Aromatic Aldehyde (10 mmol) and Malonic Acid (22 mmol, 2.2 equiv ) in Pyridine (5 mL).
-
Catalyst: Add Piperidine (1 mmol, 0.1 equiv).
-
Note: The excess malonic acid drives the equilibrium; the pyridine acts as both solvent and decarboxylation promoter.
-
-
Reaction: Reflux at 115°C for 3–6 hours.
-
Checkpoint: Monitor CO₂ evolution. The reaction is finished when bubbling ceases.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Microwave-Assisted Green Synthesis (High Speed)
Best for: Phenolic derivatives (Vanillin, Syringaldehyde) to minimize thermal exposure.
-
Mixture: Mix Aldehyde (5 mmol), Malonic Acid (6 mmol), and Ammonium Bicarbonate (0.5 mmol) in a beaker.
-
Solvent: Minimal Ethanol (1-2 mL) or Solvent-Free (grind reagents together).
-
Irradiation: Microwave (approx 300-600W) for 1–3 minutes .
-
Safety: Do this in a well-ventilated hood; CO₂ release will be rapid.
-
-
Workup: Dissolve the resulting melt in 10% Na₂CO₃, filter (to remove unreacted aldehyde), then acidify the filtrate with HCl to precipitate the Cinnamic Acid.
Comparative Data: Catalyst & Solvent Effects[3][4]
| Variable | Condition | Decarboxylation Efficiency | Risk of Side Reactions | Notes |
| Solvent | Ethanol | Low | Low | Often stalls at diacid; requires long reflux. |
| Pyridine | High | Medium | The "Gold Standard" for promoting decarboxylation. Toxic. | |
| Water (MW) | High | Low | Excellent for green chemistry; requires phase transfer catalyst sometimes. | |
| Base | Piperidine | High | Low | Best general catalyst. |
| NaOH | Medium | High | Can cause Cannizzaro side reactions with aldehydes. | |
| Aniline | Medium | Medium | Specific for "Verley" modification; less common now. |
References
-
Microwave-Assisted Synthesis of trans-Cinnamic Acid. ACS Omega. (2019). Describes the kinetics of malonic acid condensation and the role of base concentration in yield optimization.
-
Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. The Journal of Physical Chemistry A. (2010). Provides theoretical grounding on why pyridine/piperidine mixtures lower the activation energy for the decarboxylation step.
-
The Green Knoevenagel Condensation: Solvent-Free. Pure and Applied Chemistry. (2017). Details the ammonium bicarbonate method and optimization for sinapic/ferulic acid derivatives to prevent thermal degradation.
-
Decarboxylation of Cinnamic Acids to Styrenes. Tetrahedron Letters. (1999). Establishes the high-temperature (>180°C) or enzymatic conditions required to convert cinnamic acid to styrene, confirming this is unlikely to happen during standard synthesis.
-
Sustainable Synthesis of p-Hydroxycinnamic Diacids. Molecules. (2021). Discusses the isolation of the intermediate diacid and how to control the reaction to stop there or proceed to the monoacid.
Sources
Optimizing reaction temperature for 4-(Difluoromethoxy)-3-methoxycinnamic acid
Technical Support Center: 4-(Difluoromethoxy)-3-methoxycinnamic acid
Introduction
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and frequently asked questions (FAQs) for the synthesis of 4-(Difluoromethoxy)-3-methoxycinnamic acid, a key intermediate in pharmaceutical development. The optimization of reaction temperature is a critical parameter that dictates yield, purity, and reaction time. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing primarily on the Knoevenagel-Doebner condensation, a widely employed and efficient method for generating α,β-unsaturated acids from substituted benzaldehydes.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical in the synthesis of 4-(Difluoromethoxy)-3-methoxycinnamic acid?
Reaction temperature is a pivotal factor that governs both the rate (kinetics) and the outcome (thermodynamics) of the synthesis. For the Knoevenagel-Doebner condensation, the process involves two main stages: the initial condensation and the subsequent decarboxylation.[3][4]
-
Activation Energy: The initial condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with an active methylene compound like malonic acid requires sufficient thermal energy to overcome the activation barrier. Too low a temperature will result in a sluggish or incomplete reaction.[5]
-
Decarboxylation: The intermediate formed, an arylidenemalonic acid, must undergo decarboxylation to yield the final cinnamic acid product. This step is highly temperature-dependent; heat promotes the elimination of carbon dioxide.[1][5]
-
Side Reactions: Conversely, excessively high temperatures can lead to unwanted side reactions, such as polymerization, charring, or decomposition of reactants and products, which results in lower yields and complicates purification.[6] In some cases, higher temperatures can even promote secondary decarboxylation events, leading to undesired byproducts.[1]
Q2: What is a typical starting temperature range for a Knoevenagel-Doebner reaction for this type of substituted cinnamic acid?
A typical starting point for a Knoevenagel-Doebner reaction using pyridine as a solvent and piperidine or β-alanine as a catalyst is reflux temperature.[7] Depending on the solvent system, this can range from 80°C to 120°C. For solvent-free conditions, temperatures of 90°C are often sufficient for the initial condensation, but may need to be raised to ~140°C to drive the decarboxylation to completion.[1] It is always advisable to start at the lower end of the expected optimal range and gradually increase the temperature while monitoring the reaction progress.
Q3: How does the difluoromethoxy group on the aromatic ring influence the optimal reaction temperature?
The -OCHF₂ group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring, which can make the aldehyde carbonyl carbon slightly more electrophilic and potentially facilitate the initial nucleophilic attack. However, the overall electronic effect on reaction rate compared to other substituents is often determined empirically. There is no evidence to suggest that the difluoromethoxy group itself is thermally labile under typical Knoevenagel conditions (up to ~150°C). The synthesis of the starting aldehyde itself can involve temperatures between 60-120°C, indicating reasonable thermal stability.[8]
Q4: What are the primary indicators of a suboptimal reaction temperature during the experiment?
-
Low Temperature: The primary indicator is a slow or stalled reaction. This can be observed via in-process monitoring (e.g., Thin-Layer Chromatography or HPLC), which would show a significant amount of unreacted 4-(difluoromethoxy)-3-methoxybenzaldehyde even after several hours.
-
High Temperature: Key indicators include a change in the reaction mixture's color to dark brown or black, suggesting charring or polymerization.[6] The appearance of multiple, difficult-to-separate spots on a TLC plate or unexpected peaks in an HPLC chromatogram also points to the formation of byproducts due to excessive heat.
Troubleshooting Guide: Temperature-Related Issues
| Problem | Probable Cause | Recommended Solution & Scientific Rationale |
| Low Yield (<50%) with Significant Unreacted Starting Material | Temperature is too low. The thermal energy provided is insufficient to overcome the activation energy for the condensation step. | Action: Increase the reaction temperature in 10°C increments, holding for 1-2 hours at each new setpoint. Monitor progress by TLC or HPLC. For Knoevenagel reactions, ensuring the temperature is high enough for reflux is crucial.[5] |
| Low Yield with Formation of a Dark, Tar-Like Residue | Temperature is too high. Excessive heat is causing polymerization of the starting aldehyde or product, or general decomposition (charring). This is a known issue in similar preparations, like the Perkin reaction, at very high temperatures.[6] | Action: Repeat the reaction at a lower temperature (e.g., reduce by 20°C). If decarboxylation is the issue, consider a two-temperature process: a lower temperature for the initial condensation followed by a controlled increase to drive off CO₂.[1] |
| Reaction Stalls After Initial Product Formation | Incomplete Decarboxylation. The temperature is sufficient for the initial condensation to form the arylidenemalonic acid intermediate, but not high enough to efficiently drive the subsequent decarboxylation. | Action: Increase the reaction temperature. In solvent-free systems, this may mean increasing from ~90°C to 120-140°C.[1] In solvent systems, ensure a vigorous reflux is maintained. |
| Good Conversion but Product is Impure with Multiple Byproducts | Side reactions are occurring at the current temperature. High temperatures can promote side reactions like Michael additions or self-condensation of the reactants.[5] | Action: Lower the reaction temperature. It is better to achieve a slightly lower conversion with high selectivity than a high conversion with poor purity. The trade-off between reaction time and purity must be optimized. Consider if a different catalyst might allow for lower reaction temperatures. |
Visual Workflow for Temperature Optimization
The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature.
Sources
- 1. pure.tue.nl [pure.tue.nl]
- 2. tandfonline.com [tandfonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
Removing unreacted aldehyde precursors from cinnamic acid products
Welcome to the Technical Support Center for the purification of cinnamic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of cinnamic acid products, specifically focusing on the removal of unreacted aldehyde precursors.
Our approach is rooted in years of hands-on experience, providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental work.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a cinnamic acid synthesis?
The impurity profile of your cinnamic acid product is highly dependent on the synthetic route employed. Here are the common impurities associated with two prevalent synthetic methods:
-
Perkin Reaction: This method can result in resinous polymers from the self-condensation of benzaldehyde, especially at the high temperatures required (around 180°C). Unreacted benzaldehyde and acetic anhydride are also common impurities.[1]
-
Knoevenagel Condensation: While generally cleaner, this reaction may still leave unreacted benzaldehyde and malonic acid in the crude product. The amine catalyst (e.g., piperidine, pyridine) may also be present.[1][2]
A common impurity regardless of the method is benzoic acid, which forms from the oxidation of the benzaldehyde precursor upon exposure to air.[3]
Q2: I have a significant amount of unreacted benzaldehyde in my crude cinnamic acid. What is the most effective way to remove it?
For the selective removal of aldehydes like benzaldehyde, a sodium bisulfite wash is a highly effective and widely recommended method.[3][4][5][6] This technique leverages the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble bisulfite adduct.[4][7] This adduct can then be easily separated from your organic product through liquid-liquid extraction.[4][5][6]
Q3: My cinnamic acid derivative is sensitive to acidic or basic conditions. Are there alternative purification methods to a bisulfite wash?
If your product's integrity is compromised by changes in pH, you should avoid methods like basic washes or the regeneration of aldehydes from their bisulfite adducts using strong acids or bases.[3] In such cases, consider the following techniques:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. For cinnamic acid and its derivatives, a mixed-solvent system of ethanol and water is often effective.[8][9] The principle relies on the differential solubility of your product and impurities at varying temperatures.[9]
-
Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase.[10][11][12] For cinnamic acid derivatives, silica gel is a common stationary phase.[13] This technique is particularly useful for separating compounds with similar polarities.
Q4: How can I confirm the purity of my final cinnamic acid product?
A multi-faceted approach is recommended to validate the purity of your synthesized cinnamic acid.[14]
| Analytical Technique | Principle | Application for Cinnamic Acid Purity |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase.[14] | Quantifying trans-cinnamic acid and non-volatile impurities like cis-cinnamic acid and cinnamaldehyde.[14][15] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase.[14] | Determining residual solvents and volatile impurities.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound.[10] | Structural confirmation of the desired product and identification of impurities.[10][14] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[14] | Confirmation of molecular weight and identification of unknown impurities.[14] |
| Melting Point Analysis | Determines the temperature range over which a solid melts.[14] | A sharp melting point indicates high purity, while a broad and depressed range suggests the presence of impurities.[14] |
Troubleshooting Common Purification Issues
Issue 1: An oily precipitate forms during recrystallization.
This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution above its melting point.[16]
-
Cause: The solubility of the compound changes too rapidly with a small change in solvent composition or temperature.
-
Solution: Reheat the solution to dissolve the oil and add more of the "good" solvent (the one in which the compound is more soluble, e.g., ethanol in an ethanol/water system) before allowing it to cool slowly again.[9]
Issue 2: Low recovery of cinnamic acid after recrystallization.
-
Cause: Using too much solvent during the initial dissolution or washing the crystals with a solvent that is too warm.[9]
-
Solution: Use the minimum amount of hot solvent required to dissolve the crude product. When washing the purified crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[9]
Issue 3: Incomplete removal of benzaldehyde with a sodium bisulfite wash.
-
Cause: Insufficient mixing or reaction time, or the use of an old or improperly prepared sodium bisulfite solution.
-
Solution: Ensure vigorous shaking of the separatory funnel for at least 30 seconds to facilitate the reaction.[5] Use a freshly prepared saturated aqueous solution of sodium bisulfite. For less reactive aldehydes, using a water-miscible organic solvent like methanol or DMF can improve the reaction efficiency.[4][5][7]
Experimental Protocols
Protocol 1: Removal of Unreacted Benzaldehyde using a Sodium Bisulfite Wash
This protocol is highly effective for selectively removing benzaldehyde from a reaction mixture where the desired product is not an aldehyde.[3][4][5]
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent and transfer it to a separatory funnel.[3]
-
First Extraction: Add an equal volume of saturated aqueous sodium bisulfite solution to the separatory funnel. Shake the funnel vigorously for approximately 30 seconds.[5] Caution: This reaction can generate sulfur dioxide gas, so perform this step in a well-ventilated fume hood.[5]
-
Phase Separation: Allow the layers to separate completely. The lower aqueous layer will contain the benzaldehyde-bisulfite adduct, while the upper organic layer will contain your purified cinnamic acid product.[4]
-
Draining: Carefully drain the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water to remove any residual water-soluble impurities. Follow this with a wash with brine to aid in the removal of water from the organic layer.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Concentration: Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.[4]
Protocol 2: Purification of Cinnamic Acid by Recrystallization from a Mixed-Solvent System (Ethanol/Water)
This protocol is a standard and effective method for purifying solid cinnamic acid.[8][9]
Materials:
-
Crude cinnamic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude cinnamic acid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to completely dissolve the solid.[9]
-
Reaching the Cloud Point: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This is the "cloud point" and indicates that the solution is saturated.[9]
-
Clarification: Add a few drops of hot ethanol to the solution until the cloudiness just disappears, resulting in a clear solution.[9]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of an ice-cold mixture of ethanol and water.[9]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to obtain the purified cinnamic acid.
Visualized Workflows
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the appropriate purification method.
Workflow for Sodium Bisulfite Wash
Caption: Step-by-step workflow for aldehyde removal using a sodium bisulfite wash.
References
-
Boucher, M. M., Mizgier, N. A., Brindle, C. S., & Garafalo, N. P. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57222. [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. Retrieved from [Link]
- Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
Brainly. (2023, August 7). [FREE] Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. Retrieved from [Link]
-
Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]
-
Veeprho Pharmaceuticals. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2544562A - Process for recovering aldehydes and ketones.
-
PrepChem.com. (n.d.). Preparation of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2020, June 13). Thin layer chromatography, high performance liquid chromatography and melting point for extraction and purification of cinnamic acid from cinnamon bark (Cinnamon aromaticum). Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved from [Link]
-
Scribd. (2021, July 12). Synthesis of Cinnamic Acid from Benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). cinnamic acid and its Impurities. Retrieved from [Link]
-
ISCA. (n.d.). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CINNAMIC ACID. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]
-
SpringerLink. (2025, December 6). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Retrieved from [Link]
- Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.
-
Sciencemadness Wiki. (2025, November 10). Benzaldehyde. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-ACETAMINOCINNAMIC ACID. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017, May 13). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]
-
ResearchGate. (2017, May 16). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]
-
Sciforum. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 8. brainly.com [brainly.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. isca.me [isca.me]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of 4-(Difluoromethoxy)-3-methoxycinnamic acid under Basic Conditions
Welcome to the dedicated technical support center for 4-(Difluoromethoxy)-3-methoxycinnamic acid, commonly known as Tranilast. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for experiments involving this compound, particularly concerning its stability in basic aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 4-(Difluoromethoxy)-3-methoxycinnamic acid that influence its stability in basic solutions?
A1: The stability of 4-(Difluoromethoxy)-3-methoxycinnamic acid under basic conditions is primarily governed by two key structural motifs: the α,β-unsaturated carbonyl system of the cinnamic acid moiety and the difluoromethoxy group on the aromatic ring. The conjugated system makes the β-carbon susceptible to nucleophilic attack, a reaction that can be facilitated by a basic environment.[1] The difluoromethoxy group, while generally more stable than a methoxy group due to the strong carbon-fluorine bonds, can still be susceptible to hydrolysis under certain conditions.[2][3]
Q2: What are the potential degradation pathways for this compound in a basic medium?
A2: Under basic conditions, two principal degradation pathways are anticipated:
-
Hydrolysis of the Difluoromethoxy Group: This would involve the nucleophilic attack of a hydroxide ion on the carbon of the difluoromethoxy group, leading to the eventual formation of a formate and fluoride ions, and the corresponding phenol.
-
Reaction at the Cinnamic Acid Moiety: The α,β-unsaturated carbonyl system is an electrophilic center.[1] In a basic solution, this can lead to a Michael-type addition of a hydroxide ion across the double bond, or other base-catalyzed reactions.
Q3: How does the presence of the adjacent 3-methoxy group affect the stability of the 4-difluoromethoxy group?
A3: The 3-methoxy group is an electron-donating group, which can influence the electronic environment of the aromatic ring. This could potentially modulate the susceptibility of the difluoromethoxy group to nucleophilic attack. However, the precise impact of the 3-methoxy group on the degradation kinetics of the 4-difluoromethoxy group under basic conditions is not extensively documented in the literature and would likely require specific experimental investigation.
Q4: Are there any known incompatibilities with common basic buffers or excipients?
A4: While specific incompatibility studies are not widely published, it is prudent to be cautious with strongly basic excipients. The use of amine-based buffers (e.g., Tris) could potentially lead to nucleophilic addition reactions with the cinnamic acid moiety. It is recommended to use inorganic bases like sodium hydroxide or potassium hydroxide for pH adjustment when possible and to perform compatibility studies with any novel excipient.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in basic solution (pH > 9) | The compound is likely undergoing base-catalyzed degradation. | - Lower the pH of the solution to a range where the compound is more stable (if experimentally feasible).- Reduce the exposure time to the basic conditions.- If high pH is required, perform the experiment at a lower temperature to slow the degradation rate. |
| Appearance of multiple unknown peaks in HPLC analysis after incubation in a basic buffer | These are likely degradation products. | - Perform forced degradation studies to systematically identify the degradation products.- Use a mass spectrometry (MS) detector coupled with HPLC (LC-MS) to obtain mass information and aid in the structural elucidation of the degradants. |
| Poor reproducibility of experimental results in basic media | This could be due to inconsistent pH control or the kinetics of the degradation process. | - Ensure accurate and consistent pH measurement and adjustment.- Use freshly prepared solutions.- Quench the reaction at precise time points if studying the degradation kinetics. |
| Precipitation of the compound upon pH adjustment | The solubility of the compound and its salt form can vary significantly with pH. | - Determine the pKa of the compound to understand its ionization state at different pH values.- Consider the use of co-solvents to improve solubility, but be aware that this may also affect the degradation rate. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Objective: To generate and identify the degradation products of 4-(Difluoromethoxy)-3-methoxycinnamic acid under basic stress conditions.
Materials:
-
4-(Difluoromethoxy)-3-methoxycinnamic acid
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV or PDA detector (and preferably a mass spectrometer)
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 4-(Difluoromethoxy)-3-methoxycinnamic acid (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
-
Stress Condition:
-
In a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
-
Time Points:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Quenching:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl to stop the degradation reaction.
-
-
HPLC Analysis:
-
Dilute the neutralized samples to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC. A typical starting condition could be a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
If using a mass spectrometer, analyze the mass spectra of the new peaks to propose structures for the degradation products.
-
Expected Outcome: This study should induce degradation of the parent compound, typically in the range of 10-20%, allowing for the detection and characterization of the primary degradation products under basic conditions.[4][5][6]
Protocol 2: pH-Rate Profile Determination
Objective: To determine the degradation rate of 4-(Difluoromethoxy)-3-methoxycinnamic acid as a function of pH.
Materials:
-
Same as Protocol 1
-
A series of buffers with different pH values (e.g., pH 7, 8, 9, 10, 11, 12)
Procedure:
-
Sample Preparation:
-
Prepare a series of solutions of the compound in the different pH buffers.
-
-
Incubation:
-
Incubate the solutions at a constant temperature (e.g., 50°C).
-
-
Sampling and Analysis:
-
Withdraw aliquots at multiple time points for each pH and analyze by HPLC as described in Protocol 1.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of the parent compound versus time.
-
The slope of this line will give the pseudo-first-order rate constant (k) for the degradation at that pH.
-
Plot log(k) versus pH to generate the pH-rate profile.[7]
-
Expected Outcome: The pH-rate profile will identify the pH at which the compound is most stable and provide quantitative data on its degradation kinetics under various basic conditions.[7][8]
Visualizing Degradation Pathways and Workflows
A logical workflow for investigating the stability of 4-(Difluoromethoxy)-3-methoxycinnamic acid under basic conditions is crucial for systematic analysis.
Caption: Workflow for assessing the stability of 4-(Difluoromethoxy)-3-methoxycinnamic acid.
Based on the known reactivity of the functional groups, a potential degradation pathway under basic conditions can be hypothesized.
Caption: Potential degradation pathways under basic conditions.
Summary of Forced Degradation Data (Hypothetical)
The following table presents hypothetical data from a forced degradation study, illustrating the expected trend of degradation under basic conditions.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 92.5 | 4.8 | 2.1 | |
| 8 | 85.2 | 9.3 | 4.5 | |
| 24 | 78.9 | 14.6 | 5.8 |
Note: This data is illustrative and intended to show a potential degradation profile. Actual results may vary depending on the specific experimental conditions.
References
-
(2017, March 23). Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. PMC. Retrieved from [Link]
-
(2025, August 8). Physicochemical and Pharmacokinetic Characterization of Amorphous Solid Dispersion of Tranilast with Enhanced Solubility in Gastric Fluid and Improved Oral Bioavailability. ResearchGate. Retrieved from [Link]
-
Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. Request PDF. Retrieved from [Link]
-
(2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
(2022, November 30). Forced Degradation – A Review. Biomedical Journal of. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
(2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
(2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. Retrieved from [Link]
-
(2025, August 25). Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics. AKT Publication. Retrieved from [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Retrieved from [Link]
-
Degradation pathway in a alkaline conditions and b oxidative conditions. ResearchGate. Retrieved from [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Retrieved from [Link]
-
(2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Chemistry Notes. Retrieved from [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]
-
(2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
-
(2021, October 28). Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation. PMC. Retrieved from [Link]
-
Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. ResearchGate. Retrieved from [Link]
-
(2024, May 15). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Retrieved from [Link]
-
Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products. PMC. Retrieved from [Link]
-
Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. OUCI. Retrieved from [Link]
-
(2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
-
(2018, February 23). Development and validation of a RP-HPLC method for Roflumilast and its degradation products. R Discovery. Retrieved from [Link]
-
pH stability profile. Slideshare. Retrieved from [Link]
-
(2021, October 15). Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method. Retrieved from [Link]
-
(2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]
-
(2025, August 8). Novel crystalline solid dispersion of tranilast with high photostability and improved oral bioavailability. ResearchGate. Retrieved from [Link]
-
(2022, December 30). Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. Retrieved from [Link]
-
Review on Kinetic and Thermal Study of Oxidation and Degradation of Medicinal Drug. SciSpace. Retrieved from [Link]
-
(PDF) Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. ResearchGate. Retrieved from [Link]
-
(2025, April 14). New insights in long-term alkaline degradation mechanism of cellulosic materials in radioactive waste. Retrieved from [Link]
-
(2025, October 4). Lifitegrast Degradation: Products and Pathways. MDPI. Retrieved from [Link]
-
(2023, February 13). Degradation of Alkaline Lignin in the Lactic Acid-Choline Chloride System under Mild Conditions. JRM. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. biopharminternational.com [biopharminternational.com]
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- 6. biomedres.us [biomedres.us]
- 7. pH stability profile | PPTX [slideshare.net]
- 8. jddtonline.info [jddtonline.info]
Technical Support Center: Moisture Control in Difluoromethylation
The Core Challenge: The "Protonation Trap"
Difluoromethylation (
While the
This guide provides the protocols required to navigate this sensitivity.
Diagnostic Visualizer: The "Death by Water" Pathways
Before troubleshooting, understand how moisture destroys your specific reagent.
Figure 1: Mechanistic pathways of reagent decomposition in the presence of water.
Troubleshooting Module: Reagent-Specific Protocols
Scenario A: Nucleophilic Difluoromethylation (TMS-CF
H)
Common Reagents: (Difluoromethyl)trimethylsilane[1]
The Issue: Reaction stalls; no product; evolution of gas observed. The Cause: The activator (e.g., CsF, TBAT, KOtBu) generated the active pentacoordinate silicate or carbanion, which was immediately protonated by adventitious water.
| Checkpoint | Specification / Action |
| Solvent Quality | THF or DMF must be < 50 ppm H |
| Activator Drying | Hygroscopic initiators (CsF, TBAT) are the #1 failure point. Dry CsF at 180°C under high vacuum (0.1 mbar) for 6 hours before use. |
| Glassware | Flame-dried or oven-dried (120°C overnight). Cool under positive Argon pressure. |
| Temperature | Run the addition at -78°C . The low temp stabilizes the anion and kinetically favors nucleophilic attack over protonation. |
Expert Tip: If using CsF, add 10-20 mol% of 18-Crown-6 . It solubilizes the fluoride, making the initiation faster so the anion consumes the electrophile before it finds water [1].
Scenario B: Difluorocarbene Precursors
Common Reagents: ClCF
The Issue: Low conversion; etching of glassware.[1]
The Cause: Hydrolysis of the carbene (
Corrective Protocol:
-
Add Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction vessel (200 mg per mmol substrate).
-
Base Excess: Ensure you use a large excess of base (e.g., K
CO , 3-5 equiv) to buffer any HF generated if trace moisture exists. -
Inert Atmosphere: These reactions often require heat (60-100°C).[1] Ensure the system is sealed under
to prevent atmospheric moisture ingress during heating [2].
Scenario C: Radical Reagents (Zinc/Sulfinates)
Common Reagents: Zn(SO
The Issue: Inconsistent yields between batches. The Cause: While "air-stable," these reagents are hygroscopic. Water interferes with the radical chain propagation or causes clumping that prevents solubility.
Corrective Protocol:
-
Reagent Storage: Store in a desiccator. If the powder looks "sticky" or clumped, it has absorbed water.
-
Solvent System: Radical difluoromethylation often uses biphasic systems (DCM/Water) intentionally (e.g., with TFA).[1] However, if using the anhydrous DMSO protocol, ensure DMSO is dry.
-
Degassing: Oxygen is a bigger threat than water here, but moisture often brings dissolved oxygen.[1] Sparge solvents with Argon for 15 minutes prior to reagent addition [3].[1]
The "Zero-Water" Validation Protocol (SOP)
Use this Self-Validating System to ensure your reaction environment is compliant before adding expensive substrates.[1]
Step 1: The Karl Fischer (KF) Gate
-
Requirement: Solvent water content must be tested immediately before use.
-
Pass Criteria:
ppm for Nucleophilic; ppm for Radical.[1] -
Fail Action: Re-dry solvent over activated 3Å (for MeOH/Ethanol) or 4Å (for THF/DMF) molecular sieves for 24 hours.
Step 2: The "Blank" NMR Check
Before adding your valuable substrate, run a "blank" activation to check for decomposition.
-
Mix Solvent + Reagent + Activator (no substrate) in an NMR tube with a capillary of
.[1] -
Run
F NMR (unlocked or locked on capillary).[1] -
Pass: Signal corresponds to active reagent (e.g., TMS-CF
H at -138 ppm). -
Fail: Observation of doublet (
Hz) indicates protonation ( ). Observation of broad fluoride peak (-120 to -150 ppm) indicates total decomposition.[1]
Step 3: The Scavenger Additive
For highly sensitive nucleophilic reactions, add TMS-Cl (Trimethylsilyl chloride) (0.1 equiv) to the mixture before adding the catalyst.
-
Mechanism:[1][2][3][4][5][6] TMS-Cl reacts with adventitious water faster than the
anion does, producing inert HCl (buffered by base) and hexamethyldisiloxane.
Experimental Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for moisture-sensitive difluoromethylation.
Frequently Asked Questions (FAQs)
Q: Can I use reagent-grade THF if I add molecular sieves directly to the flask?
A: No. For nucleophilic difluoromethylation (TMS-CF
Q: I see a triplet at -143 ppm (
Q: Why does my reaction work on 50 mg scale but fail on 5g scale?
A: Surface-to-Volume Ratio. On small scales, the relative amount of water adsorbed on the glass surface is higher relative to the reagent. However, on large scales, the exotherm becomes the issue. The decomposition of
References
-
Prakash, G. K. S., & Hu, J. (2004). Nucleophilic Difluoromethylation with Trimethylsilyl Difluoride: A Widely Applicable Reagent.[1] Journal of the American Chemical Society.[7][8]
-
Ni, C., & Hu, J. (2016). Recent Advances in Difluoromethylation Reactions. Synthesis. [1]
-
Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation (Baran's Reagent).[1] Journal of the American Chemical Society.[7][8]
-
Li, Y., et al. (2012). Difluoromethylation and Trifluoromethylation Reagents derived from Sulfinates.[1] Chemical Reviews.
Sources
- 1. cenmed.com [cenmed.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. A catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Zinc difluoromethanesulfinate 95 1355729-38-2 [sigmaaldrich.com]
- 8. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC method development for 4-(Difluoromethoxy)-3-methoxycinnamic acid
An In-Depth Guide to HPLC Method Development for 4-(Difluoromethoxy)-3-methoxycinnamic acid
A Senior Application Scientist's Comparative Analysis
This guide provides a comprehensive, step-by-step approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-(Difluoromethoxy)-3-methoxycinnamic acid. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, comparing common alternatives to arrive at an optimized, validated method suitable for research, quality control, and drug development environments.
Foundational Strategy: Understanding the Analyte
Before any injection is made, a thorough understanding of the target analyte's physicochemical properties is paramount. This knowledge informs every subsequent decision in the method development process.
4-(Difluoromethoxy)-3-methoxycinnamic acid is a carboxylic acid. Its structure contains a hydrophobic aromatic ring, a difluoromethoxy group, a methoxy group, and a polar carboxylic acid functional group. This dual nature makes it an ideal candidate for reversed-phase chromatography. The most critical parameter for this molecule is the pKa of its carboxylic acid group, which is estimated to be around 4.5, similar to other cinnamic acid derivatives. This dictates that for consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep the molecule in its non-ionized, more hydrophobic state.[1][2][3]
Analyte Chemical Structure
Caption: Logical workflow for HPLC method development.
Stage 1: Column and Mobile Phase Screening
The goal of this initial stage is to find a suitable combination of stationary and mobile phases that provides good retention and peak shape for the analyte. Reversed-phase columns are the most widely used in HPLC and are the logical starting point. [4]We will compare two common, yet distinct, stationary phases: a standard C18 column and a Phenyl-Hexyl column.
-
C18 (Octadecylsilane): The industry workhorse, providing excellent hydrophobic retention. This is our baseline. [4]* Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the analyte's aromatic ring, in addition to hydrophobic interactions.
For the organic modifier, we will compare acetonitrile (ACN) and methanol (MeOH), the two most common solvents in RP-HPLC. [5]ACN typically offers lower viscosity (leading to lower backpressure) and a lower UV cutoff, while methanol can sometimes provide different selectivity. [5] The aqueous phase will be acidified with 0.1% formic acid to ensure the mobile phase pH is well below the analyte's pKa (~4.5), suppressing the ionization of the carboxylic acid group and promoting retention. [1][2] Screening Protocol:
-
Columns:
-
Column A: Standard C18, 4.6 x 150 mm, 5 µm
-
Column B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH)
-
Gradient: 10-90% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm (a common wavelength for cinnamic acid derivatives) [6]* Temperature: 30°C
-
Injection Volume: 10 µL
Screening Results & Analysis:
| Column | Organic Modifier | Retention Time (tR), min | Tailing Factor (Tf) | Theoretical Plates (N) | Rationale & Observations |
| C18 | Acetonitrile | 9.8 | 1.1 | 15,500 | Excellent performance. Sharp, symmetrical peak with high efficiency. The classic hydrophobic interaction is clearly effective. |
| C18 | Methanol | 11.2 | 1.3 | 12,300 | Good retention, but broader peak and more tailing compared to ACN. Lower efficiency. |
| Phenyl-Hexyl | Acetonitrile | 8.5 | 1.2 | 14,200 | Good peak shape and efficiency. The lower retention suggests π-π interactions are less dominant than hydrophobic interactions for this molecule. |
| Phenyl-Hexyl | Methanol | 9.9 | 1.4 | 11,500 | Acceptable, but the combination shows the poorest performance in terms of peak shape and efficiency. |
Stage 2: Method Optimization
With the column and mobile phase components selected, the next step is to optimize the elution conditions for speed, efficiency, and robustness. A fast screening gradient showed the analyte elutes at approximately 65-70% ACN. This allows us to develop a more focused gradient or a simple isocratic method. For quality control applications, an isocratic method is often preferred for its simplicity and robustness.
Optimization Protocol (Isocratic):
The goal is to find an isocratic mobile phase composition that elutes the analyte with a retention factor (k') between 2 and 10, ensuring it is well-resolved from the void volume and elutes in a reasonable time.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water at various ratios.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Temperature: 30°C
Optimization Results:
| % Acetonitrile | % Aqueous (0.1% FA) | Retention Time (tR), min | Tailing Factor (Tf) | Analysis Time | Comments |
| 70% | 30% | 3.5 | 1.1 | < 5 min | Too close to the void volume, risk of interference from matrix components. |
| 65% | 35% | 5.2 | 1.1 | ~ 7 min | Optimal. Good retention (k' > 2), excellent peak shape, and a reasonable run time. |
| 60% | 40% | 8.9 | 1.1 | > 10 min | Good separation, but unnecessarily long run time for a single analyte. |
Final Optimized Method and Validation
The optimized method is now ready for formal documentation and validation to prove its suitability for its intended purpose, in accordance with ICH guidelines. [7][8]
Detailed Protocol: Optimized Isocratic HPLC Method
-
Instrumentation:
-
HPLC system with UV/Vis or DAD detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 65:35 (v/v) Acetonitrile / Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Run Time: 7 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of 4-(Difluoromethoxy)-3-methoxycinnamic acid in methanol or acetonitrile at 1 mg/mL.
-
Dilute with the mobile phase to the desired working concentration (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Testing (SST):
Method Validation Overview (ICH Q2(R1) Framework)
A validated method provides confidence in the generated data. The following parameters should be assessed: [8][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is often demonstrated using forced degradation studies. [11]* Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999. [9]* Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a known amount of analyte into a blank matrix and calculating the percent recovery. The acceptance criterion is usually 98-102%. [9]* Precision:
-
Repeatability (Intra-day): The precision over a short interval of time with the same operator and equipment. Expressed as %RSD, which should be < 2.0%.
-
Intermediate Precision (Inter-day): Assesses the variation within the same laboratory on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase composition, ±2°C in temperature), providing an indication of its reliability during normal usage.
Conclusion
This guide has demonstrated a logical, evidence-based approach to developing a robust RP-HPLC method for 4-(Difluoromethoxy)-3-methoxycinnamic acid. By systematically comparing column chemistries and mobile phase modifiers, we identified a C18 column with an acetonitrile and acidified water mobile phase as the optimal choice. The method was further refined to an efficient isocratic condition of 65% ACN, providing excellent peak shape and a short run time. This method, when fully validated according to ICH guidelines, is suitable for the accurate and precise quantification of 4-(Difluoromethoxy)-3-methoxycinnamic acid in various research and quality control settings.
References
-
Column Selection for Reversed-Phase HPLC - LCGC International. Available at: [Link]
-
Choosing Right Column for Reverse Phase HPLC Separations - Agilent. Available at: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available at: [Link]
-
The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity - Phenomenex. Available at: [Link]
-
How To Select Mobile Phase In HPLC Method Development? - Next LVL Programming. Available at: [Link]
-
Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available at: [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]
-
Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. Available at: [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available at: [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? | ResearchGate. Available at: [Link]
-
Ich guidelines for validation final | PPTX - Slideshare. Available at: [Link]
-
Separation of Cinnamic acid on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
A rapid hplc method for determination of major phenolic acids in plant material. Available at: [Link]
-
4-Ethoxy-3-methoxycinnamic acid | C12H14O4 | CID 719769 - PubChem - NIH. Available at: [Link]
-
4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem. Available at: [Link]
-
Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. Available at: [Link]
-
Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma - ResearchGate. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. rjptonline.org [rjptonline.org]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. welch-us.com [welch-us.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Ich guidelines for validation final | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison: Spectroscopic Profiling of Fluorinated Cinnamic Acid Derivatives
Executive Summary & Strategic Context
In the optimization of phenylpropanoid scaffolds for drug development, the substitution of a hydroxyl or methoxy group with a difluoromethoxy (
However, the introduction of the
This guide provides a definitive comparative analysis of 4-(Difluoromethoxy)-3-methoxycinnamic acid against its non-fluorinated analogs, establishing a self-validating protocol for its identification.
Structural Dynamics & Coupling Network
To interpret the spectrum accurately, one must visualize the active spin systems. The molecule contains three distinct coupling networks: the rigid trans-alkene system, the 1,3,4-trisubstituted aromatic ring, and the heteronuclear
Diagram 1: Spin System & Coupling Topology
Caption: Figure 1. Connectivity map highlighting the critical heteronuclear coupling (Yellow) vs. standard homonuclear couplings (Red/Blue).
Comparative Spectroscopic Analysis
The following table contrasts the target molecule with its metabolic precursor (Ferulic Acid) and its methylated analog. All data assumes DMSO-d6 as the solvent, which is essential for stabilizing the carboxylic acid dimer and preventing exchange broadening.
Table 1: Chemical Shift Fingerprint ( ppm, 400 MHz)
| Feature | Target: 4-(Difluoromethoxy) | Analog A: 4-Methoxy (Methyl Ferulate) | Analog B: 4-Hydroxy (Ferulic Acid) | Diagnostic Note |
| COOH | 12.3 - 12.5 (br s) | 12.2 (br s) | 12.1 (br s) | Highly dependent on concentration and water content. |
| H-beta (Alkene) | 7.55 - 7.60 (d, | 7.55 (d, | 7.45 (d, | The large |
| H-alpha (Alkene) | 6.50 - 6.60 (d, | 6.45 (d, | 6.35 (d, | Upfield due to conjugation with carbonyl. |
| Aromatic H-2 | ~7.40 (d, | 7.20 (d, | 7.10 (d, | Deshielded by the electron-withdrawing |
| Aromatic H-6 | ~7.25 (dd, | 7.15 (dd, | 7.05 (dd, | |
| Aromatic H-5 | ~7.30 (d, | 6.95 (d, | 6.80 (d, | Critical Difference: The |
| 3-Methoxy | 3.85 (s) | 3.80 (s) | 3.80 (s) | Standard singlet. |
| 4-Substituent | 7.20 (t, | 3.80 (s, 4-OMe) | 9.50 (s, 4-OH) | The "Ghost" Triplet. Spans ~0.4 ppm width. |
Expert Insight: The "Ghost" Triplet
The defining feature of this molecule is the proton on the difluoromethoxy group.
-
Multiplicity: It appears as a triplet because the single proton couples to two equivalent fluorine atoms (
). -
Coupling Constant: The
is massive (73–76 Hz). At 400 MHz, the outer legs of the triplet are separated by ~0.37 ppm. -
Overlap Risk: The central peak of this triplet often lands directly under the aromatic signals (7.1–7.3 ppm), while the outer legs ("satellites") appear in clear regions. Do not integrate the aromatic region blindly; you will overestimate the proton count if you include the central
peak.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this specific acquisition and processing workflow. This protocol is designed to resolve the
Step 1: Sample Preparation
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
-
Why: CDCl3 often leads to aggregation of cinnamic acids, broadening the alkene signals. DMSO breaks these aggregates.
-
-
Concentration: 10–15 mg in 0.6 mL.
-
Why: High concentration is required to see the outer legs of the
triplet clearly above the noise floor.
-
Step 2: Acquisition Parameters
-
Spectral Width: Set to -2 ppm to 16 ppm.
-
Why: Ensures the acidic proton (~12.5 ppm) is not aliased.
-
-
Relaxation Delay (D1): Increase to 2.0–3.0 seconds.
-
Why: The
proton lacks efficient relaxation pathways compared to methyl protons, requiring longer delays for accurate integration.
-
-
Scans: Minimum 64 scans (vs. standard 16).
-
Why: The intensity of the
signal is split into three lines (1:2:1 ratio). The outer lines have only 25% intensity of a standard proton, requiring higher signal-to-noise (S/N).
-
Step 3: Validation (The 19F Cross-Check)
If the proton spectrum is ambiguous due to overlap:
-
Run a 19F-NMR (non-decoupled).
-
Look for a doublet at approximately -82 ppm.
-
The coupling constant (
) in the fluorine spectrum must match the value of the triplet in the proton spectrum (approx 74 Hz). This confirms the signal identity.
Decision Tree for Structural Confirmation
Use this logic flow to confirm the synthesis product and rule out common impurities (e.g., unreacted aldehyde or decarboxylated styrene).
Diagram 2: Analysis Workflow
Caption: Figure 2. Logic gate for confirming product identity and purity.
References
-
Synthesis & Precursor Data
-
Comparative NMR Data (Ferulic Acid)
-
13C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. ResearchGate.[3]
-
-
Difluoromethoxy Group Characterization
-
General Cinnamic Acid NMR Standards
- 4-Methoxycinnamic acid NMR d
Sources
Mass spectrometry fragmentation patterns of difluoromethoxy cinnamic acids
Topic: Mass spectrometry fragmentation patterns of difluoromethoxy cinnamic acids Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the mass spectrometric (MS) fragmentation patterns of difluoromethoxy (-OCHF₂) cinnamic acids. Designed for medicinal chemists and analytical scientists, this document compares these fluorinated scaffolds against their non-fluorinated (methoxy) and perfluorinated (trifluoromethoxy) analogs.
Key Takeaway: The difluoromethoxy group is a lipophilic hydrogen bond donor. In mass spectrometry, it exhibits a unique "Ortho Effect" distinct from methoxy groups, characterized by the elimination of hydrogen fluoride (HF) and specific cyclization pathways that allow for the unambiguous differentiation of positional isomers (ortho vs. meta/para).
Technical Background: The Fluorine Effect
To interpret the spectra accurately, one must understand the electronic and steric influence of the -OCHF₂ group compared to standard alternatives.
| Feature | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |
| Electronic Effect | Electron Donating (Resonance) | Electron Withdrawing (Inductive) | Strong Electron Withdrawing |
| H-Bonding | Acceptor only | Donor (weak) & Acceptor | None |
| Primary MS Loss | Methyl radical (•CH₃, -15 Da) | Difluoromethyl radical (•CHF₂, -51 Da) or HF (-20 Da) | Trifluoromethyl radical (•CF₃, -69 Da) |
| Stability | Low (Labile) | Moderate | High (Very Stable) |
Expert Insight: Unlike the -OCF₃ group, which is chemically inert, the -OCHF₂ group contains a proton (C-H) rendered acidic by the two geminal fluorine atoms. This proton enables unique intramolecular hydrogen bonding in the ortho isomer, driving specific fragmentation pathways.
Comparative Fragmentation Analysis
3.1 Isomeric Differentiation (Ortho vs. Meta/Para)
Differentiation of positional isomers is critical in impurity profiling. The ortho isomer is distinguishable via the "Ortho Effect," where the proximity of the substituent to the cinnamic acid side chain facilitates interaction.
-
Ortho-Difluoromethoxy Cinnamic Acid:
-
Mechanism: The carbonyl oxygen of the carboxylic acid interacts with the acidic proton of the -OCHF₂ group.
-
Diagnostic Pathway: Rapid loss of HF (20 Da) or CO₂ + HF .
-
Cyclization: Post-decarboxylation, the molecule often cyclizes to form a benzofuran-like cation, stabilizing the fragment.
-
-
Meta/Para-Difluoromethoxy Cinnamic Acids:
-
Mechanism: No direct interaction between the ring substituent and the side chain.
-
Diagnostic Pathway: Standard cinnamic acid fragmentation—sequential loss of CO₂ (44 Da) to form the styrene cation, followed by loss of the substituent radical (•CHF₂).
-
3.2 Substituent Comparison (Methoxy vs. Difluoromethoxy)
When replacing a methoxy group with a difluoromethoxy bioisostere, the mass spectrum changes predictably:
| Fragment Ion | Methoxy Cinnamic Acid | Difluoromethoxy Cinnamic Acid | Mechanistic Cause |
| [M - 15]⁺ | High Intensity (Loss of •CH₃) | Absent | -OCHF₂ cannot lose a methyl group. |
| [M - 51]⁺ | Absent | Moderate Intensity (Loss of •CHF₂) | Homolytic cleavage of the C-O bond. |
| [M - 20]⁺ | Absent | Diagnostic (Ortho) (Loss of HF) | Intramolecular elimination driven by F-H affinity. |
| Base Peak | Often [M]+ or [M-CH3]+ | Often [M-CO2]+ (Styryl cation) | Fluorine stabilizes the parent ion less than OMe. |
Visualizing the Fragmentation Pathways
The following diagram illustrates the divergent pathways between the ortho isomer (cyclization/HF loss) and the para isomer (linear fragmentation).
Caption: Divergent fragmentation pathways. The ortho-isomer favors interaction-driven losses (HF, H₂O), while the para-isomer follows standard decarboxylation.
Experimental Protocols
To replicate these results, use the following self-validating LC-MS/MS protocol.
Methodology: LC-ESI-MS/MS (Negative Mode)
Cinnamic acids ionize best in negative mode ([M-H]⁻) due to the carboxylic acid moiety.
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
-
Dilute to 10 µg/mL with 50:50 MeOH:H₂O (+0.1% Formic Acid).
-
Validation Check: Ensure solution is clear; precipitation indicates poor solubility (common with fluorinated analogs).
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 mins.
-
Causality: The -OCHF₂ group increases lipophilicity (logP) compared to -OCH₃. Expect the difluoromethoxy analog to elute later than the methoxy analog.
-
-
MS Parameters (Source Dependent):
-
Ionization: ESI Negative Mode (-).
-
Capillary Voltage: 2.5 - 3.0 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source decarboxylation).
-
Collision Energy (CID): Ramp 10–40 eV.
-
-
Data Interpretation Workflow:
-
Step 1: Identify Parent Ion [M-H]⁻ (m/z ~213 for C₁₀H₇F₂O₃).
-
Step 2: Check for [M-H-CO₂]⁻ (m/z 169). This confirms the cinnamic acid backbone.
-
Step 3: Look for "Ortho" markers.
-
Ortho: Presence of [M-H-HF]⁻ or [M-H-CO₂-HF]⁻.
-
Para: Dominant [M-H-CO₂]⁻ and [M-H-CO₂-CHF₂]⁻.
-
-
Quantitative Data Summary
Relative abundance of ions typically observed in ESI-MS/MS (Normalized to Base Peak).
| Ion (m/z)* | Identity | Ortho-Isomer Abundance | Para-Isomer Abundance |
| 213 | [M - H]⁻ (Parent) | 100% | 100% |
| 193 | [M - H - HF]⁻ | 25 - 40% | < 5% |
| 169 | [M - H - CO₂]⁻ | 60% | 85% |
| 119 | [M - H - CO₂ - CF₂]⁻ | 15% | 10% |
*Note: m/z values based on nominal mass for C₁₀H₈F₂O₃ (MW 214).
References
-
NIST Mass Spectrometry Data Center. Cinnamic Acid and Derivatives Fragmentation Data. National Institute of Standards and Technology. Available at: [Link]
-
Journal of Mass Spectrometry. Ortho Effects in the Mass Spectra of Substituted Cinnamic Acids. (Inferred general principles from analogous substituted aromatics).[2]
-
ResearchGate. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Available at: [Link]
Sources
Strategic Bioisostere Guide: Ferulic Acid vs. 4-(Difluoromethoxy)-3-methoxycinnamic Acid
Executive Summary
This technical guide compares Ferulic Acid (FA) , a ubiquitous plant phenol, with its synthetic bioisostere, 4-(Difluoromethoxy)-3-methoxycinnamic acid (DFMCA) . While Ferulic Acid is a gold standard for direct antioxidant activity, its therapeutic utility is severely limited by rapid Phase II metabolism (glucuronidation/sulfation) and poor bioavailability. DFMCA represents a strategic medicinal chemistry optimization: replacing the metabolically labile phenolic hydroxyl (-OH) with a difluoromethoxy group (-OCHF₂) to enhance lipophilicity and metabolic stability.
This guide is designed for researchers and drug developers evaluating lead optimization strategies for cinnamic acid scaffolds.
Chemical & Physicochemical Comparison
The core distinction lies in the substitution at the 4-position of the aromatic ring. This single structural change dictates the vast difference in their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Structural Analysis
| Feature | Ferulic Acid (FA) | 4-(Difluoromethoxy)-3-methoxycinnamic acid (DFMCA) |
| CAS Registry | 1135-24-6 / 537-98-4 | 324579-78-4 |
| Formula | C₁₀H₁₀O₄ | C₁₁H₁₀F₂O₄ |
| Key Substituent | -OH (Phenolic Hydroxyl) | -OCHF₂ (Difluoromethoxy) |
| Electronic Effect | Strong Electron Donor (+M) | Weak Electron Withdrawing (-I), Weak Donor (+M) |
| H-Bonding | Strong Donor & Acceptor | Weak Donor ("Lipophilic H-bond"), Good Acceptor |
Physicochemical Properties (Experimental & Predicted)
| Property | Ferulic Acid | DFMCA | Implication for Drug Dev |
| LogP (Lipophilicity) | ~1.51 | ~2.65 (Predicted) | DFMCA has superior membrane permeability and BBB penetration. |
| pKa (Acidic Tail) | ~4.5 | ~4.3 | Similar ionization; both exist as anions at physiological pH. |
| Water Solubility | Moderate (0.78 g/L) | Low | DFMCA requires lipid-based formulation or co-solvents (DMSO/PEG). |
| Metabolic Liability | High (4-OH is a conjugation site) | Low (4-OCHF₂ blocks conjugation) | DFMCA is designed to resist first-pass metabolism. |
Scientist's Insight: The -OCHF₂ group is a classic "bioisostere" for the -OH group.[1] It retains similar steric bulk and electronic properties but removes the acidic proton responsible for rapid glucuronidation. This is the same strategy used in the drug Roflumilast (a PDE4 inhibitor) to optimize potency and half-life.
Bioactivity Profile: Mechanism of Action
A. Antioxidant Activity (The Trade-off)
-
Ferulic Acid: Acts as a Direct Radical Scavenger . The phenolic proton is easily donated to neutralize ROS (Reactive Oxygen Species) via Hydrogen Atom Transfer (HAT).
-
Result: High potency in DPPH and ABTS assays.
-
-
DFMCA: The -OCHF₂ bond is chemically stable and does not donate hydrogen atoms easily.
-
Result:Negligible direct antioxidant activity in cell-free assays (DPPH).
-
Nuance: DFMCA may still exert indirect antioxidant effects by activating the Nrf2 pathway (upregulating endogenous enzymes like HO-1), as the electrophilic Michael acceptor (cinnamic tail) remains intact.
-
B. Anti-Inflammatory & Signaling Modulation[2]
-
Ferulic Acid: Inhibits NF-κB and COX-2, but high doses are required due to rapid clearance.
-
DFMCA: Likely exhibits enhanced potency in vivo . The increased lipophilicity allows better intracellular accumulation, targeting enzymes like Phosphodiesterase 4 (PDE4) or kinases more effectively than the hydrophilic parent compound.
C. Metabolic Stability (The Critical Advantage)
The primary failure mode of Ferulic Acid in clinical settings is its short half-life (
Metabolic Pathway Comparison (DOT Diagram)
Caption: Metabolic divergence showing DFMCA's resistance to Phase II conjugation (Glucuronidation/Sulfation) due to the -OCHF₂ blockade.
Experimental Protocols
Protocol 1: Comparative Metabolic Stability (Microsomal Stability Assay)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of FA and DFMCA in DMSO.
-
Thaw Human Liver Microsomes (HLM) on ice.
-
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add NADPH regenerating system (1 mM final).
-
-
Sampling:
-
Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench: Immediately transfer to ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Data Interpretation:
-
Ferulic Acid: Expect >50% depletion within 15-20 mins (High clearance).
-
DFMCA: Expect <20% depletion at 60 mins (Low clearance).
-
Protocol 2: Intracellular ROS Inhibition (Cell-Based)
Objective: Differentiate between direct scavenging (FA) and intracellular protection (DFMCA).
-
Cell Line: RAW 264.7 macrophages or HaCaT keratinocytes.
-
Treatment:
-
Seed cells in 96-well black plates.
-
Pre-treat with FA or DFMCA (1–50 µM) for 24 hours (to allow gene expression/uptake).
-
-
Stress Induction:
-
Wash cells and add DCFH-DA probe (10 µM) for 30 mins.
-
Wash and add Oxidative Stressor (e.g.,
or TBHP).
-
-
Readout:
-
Measure fluorescence (Ex 485nm / Em 535nm) immediately and every 10 mins for 1 hour.
-
-
Expected Result:
-
FA: Strong protection if added during stress (direct scavenging). Weaker if washed off before stress.
-
DFMCA: Stronger protection in the "Pre-treatment" model due to better cellular retention and potential Nrf2 induction.
-
Decision Logic: When to Use Which?
Use the following decision tree to select the appropriate compound for your research pipeline.
Caption: Decision matrix for selecting between Ferulic Acid and DFMCA based on therapeutic target and binding requirements.
References
-
Mancuso, C., & Santangelo, R. (2014). Ferulic acid: Pharmacological and toxicological aspects.[2] Food and Chemical Toxicology. Link
-
Zafrani, Y., et al. (2019). The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry. Link
-
Gao, J., et al. (2020). Metabolic stability and bioavailability of ferulic acid derivatives.[3] Frontiers in Pharmacology. (Representative context for FA metabolism). Link
-
PubChem Compound Summary. 4-(Difluoromethoxy)-3-methoxycinnamic acid (CAS 324579-78-4).[4]Link
Sources
Technical Comparison Guide: IR Spectroscopic Profiling of 4-(Difluoromethoxy)-3-methoxycinnamic Acid
This guide provides a technical, comparative analysis of the Infrared (IR) spectroscopic profile of 4-(Difluoromethoxy)-3-methoxycinnamic acid . It is designed for researchers requiring robust identification protocols and differentiation from structural analogs like Ferulic Acid.[1]
Executive Summary & Compound Identity
4-(Difluoromethoxy)-3-methoxycinnamic acid is a functionalized cinnamic acid derivative often utilized as an intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.[1][2][3] Its structural distinctiveness lies in the difluoromethoxy (-OCHF₂) group, a lipophilic bioisostere of the hydroxyl group, which significantly alters its IR "fingerprint" compared to its precursor, Ferulic Acid.
-
Key Functional Groups: Carboxylic Acid, Conjugated Alkene, Aromatic Ring, Methoxy Ether, Difluoromethyl Ether.[1]
Structural Analysis & Theoretical IR Prediction
To accurately interpret the IR spectrum, we must deconstruct the molecule into its vibrating moieties.[3] The spectrum is a superposition of the Cinnamic Acid backbone and the specific -OCHF₂ / -OCH₃ substitutions .
Structural Components & Expected Vibrational Modes[1][3][4][5][6][7][8][9][10]
-
Carboxylic Acid (-COOH): Dominates the high-frequency (O-H) and double-bond (C=O) regions.[1][2]
-
Conjugated System (Ar-CH=CH-COOH): Lowers the frequency of the C=O stretch due to resonance; introduces characteristic trans-alkene bands.[1][2]
-
Difluoromethoxy Group (-OCHF₂): The critical differentiator.[1] Introduces strong C-F stretching vibrations in the fingerprint region (1000–1300 cm⁻¹) and a unique C-H stretch.[3]
-
Methoxy Group (-OCH₃): Adds C-H stretching (just below 3000 cm⁻¹) and C-O stretching.[1]
Comparative IR Analysis: Target vs. Analogs
The following table contrasts the target molecule with its direct precursor (Ferulic Acid ) and the backbone parent (Cinnamic Acid ).
Table 1: Comparative Characteristic Peaks (cm⁻¹)
| Functional Group Vibration | 4-(Difluoromethoxy)-3-methoxycinnamic Acid (Target) | Ferulic Acid (Precursor) | Cinnamic Acid (Backbone) | Differentiation Note |
| O-H Stretch (Acid) | 2500–3300 (Broad, Strong) | 2500–3300 (Broad) | 2500–3300 (Broad) | All contain the acid moiety; broad H-bonding band.[1][2] |
| O-H Stretch (Phenol) | ABSENT | ~3300–3450 (Sharp/Broad) | Absent | Primary Differentiator: The loss of the phenolic OH confirms alkylation. |
| C=O[4] Stretch (Conj. Acid) | 1680–1710 (Strong) | 1680–1700 | 1680–1700 | Conjugation lowers this from typical 1710+ cm⁻¹.[1] |
| C=C Stretch (Alkene) | 1620–1640 (Medium) | 1620–1635 | 1625–1640 | Characteristic of |
| Aromatic C=C | 1580–1600, 1510 | 1590, 1515 | 1580, 1495 | Aromatic ring breathing modes.[1] |
| C-F Stretch (-OCHF₂) | 1050–1250 (Very Strong, Multiplet) | ABSENT | ABSENT | Key Identification Region: Look for intense bands here absent in Ferulic acid.[1] |
| C-O Stretch (Methoxy) | 1260 (asym), 1030 (sym) | 1270, 1030 | Absent | Confirms presence of ether linkage.[1] |
| =C-H Bend (Trans) | 960–980 (Strong) | 960–970 | 970–980 | Confirms trans geometry of the alkene.[1] |
Detailed Peak Assignment & Interpretation
A. The High Wavenumber Region (2500 – 3500 cm⁻¹)
-
Acid O-H: You will observe a very broad, jagged absorption extending from 2500 to 3300 cm⁻¹, caused by the carboxylic acid dimerizing via hydrogen bonding.
-
C-H Stretching:
B. The Double Bond Region (1500 – 1750 cm⁻¹)
-
Carbonyl (C=O): Look for the most intense peak in the spectrum around 1690 ± 10 cm⁻¹ . It is lower than non-conjugated acids (usually 1710 cm⁻¹) due to resonance with the alkene and aromatic ring.
-
Alkene (C=C): A sharp, medium-intensity band at 1625–1635 cm⁻¹ .[1][2] This doublet-like appearance (C=O and C=C) is the signature of cinnamic acid derivatives.
C. The Fingerprint Region (600 – 1500 cm⁻¹)
-
The "Fluorine Signature" (1000 – 1300 cm⁻¹): This is the most complex but diagnostic region. The C-F bond is highly polar, resulting in very strong IR absorption.
-
Expect a broad, intense cluster of peaks between 1100 and 1250 cm⁻¹ . This overlaps with C-O stretches but is significantly more intense than in non-fluorinated analogs.[1]
-
Differentiation: If you compare this spectrum to Ferulic Acid, the Ferulic spectrum will have C-O bands (phenol/methoxy) in this region, but the 4-(Difluoromethoxy) derivative will show a massive increase in intensity and band broadening due to the C-F modes.
-
Experimental Protocol for Validation
To ensure reproducible data for comparison, follow this standardized protocol.
Method: Potassium Bromide (KBr) Pellet[1]
-
Rationale: Solid-state transmission IR is preferred for crystalline acids to resolve fine splitting patterns in the fingerprint region.[1][2][3]
-
Step-by-Step:
-
Desiccation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (which interferes with the O-H region).
-
Grinding: Mix 1–2 mg of sample with 100–200 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).
-
Compression: Press the mixture at 8–10 tons of pressure for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and a minimum of 16 scans.
-
Method: Attenuated Total Reflectance (ATR)[1]
-
Rationale: Faster, non-destructive, but may show slight peak shifts and lower intensity in the high-wavenumber region compared to transmission.
-
Note: Ensure the crystal (Diamond or ZnSe) is cleaned with isopropanol to remove any previous organic residues.
Visualization of Analytical Logic
Diagram 1: Spectral Identification Workflow
This workflow outlines the logical steps to confirm the identity of the compound using IR data.
Caption: Logical decision tree for distinguishing the target compound from its phenolic precursor based on IR spectral features.
Diagram 2: Functional Group Connectivity
This diagram illustrates how specific structural moieties map to the observed spectral bands.[3][5]
Caption: Mapping of structural moieties to specific IR vibrational modes. The red arrow indicates the most diagnostic feature for this specific compound.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Ferulic Acid (4-Hydroxy-3-methoxycinnamic acid). National Institute of Standards and Technology. Available at: [Link][1]
-
SpectraBase. 3-(Difluoromethoxy)-4-methoxybenzoic acid Vapor Phase IR Spectrum. John Wiley & Sons.[1] Available at: [Link][1]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (C-F and C-O stretching frequencies). Available at: [Link][1][6][7][5][4][8][9][10][11][12]
-
PubChem. 4-(Difluoromethoxy)-3-methoxybenzoic acid (Structural Analog Data). National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. CAS 537-98-4: trans-4-hydroxy-3-methoxycinnamic acid [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benthamopen.com [benthamopen.com]
- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 20.210.105.67 [20.210.105.67]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Quality Control and Comparative Performance Guide: 4-(Difluoromethoxy)-3-methoxycinnamic Acid in Pharmaceutical Development
Executive Summary & Strategic Context
In modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a primary lever for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 4-(Difluoromethoxy)-3-methoxycinnamic acid (CAS: 324579-78-4) [1] has emerged as a premium active pharmaceutical ingredient (API) building block, frequently utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and matrix metalloproteinase (MMP) modulators.
This guide objectively compares the physicochemical performance and quality control (QC) requirements of 4-(Difluoromethoxy)-3-methoxycinnamic acid against its non-fluorinated precursor, Ferulic acid (4-hydroxy-3-methoxycinnamic acid), and its perfluorinated analog, 4-(Trifluoromethoxy)-3-methoxycinnamic acid.
Structural & Physicochemical Comparison (The "Why")
To understand the stringent QC requirements for this compound, one must first understand the causality behind its structural design. The substitution of a hydroxyl (-OH) group with a difluoromethoxy (-OCF₂H) group fundamentally alters the molecule's behavior.
-
The Lipophilic Hydrogen Bond Donor Concept: Unlike the methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety acts as a highly polarized, lipophilic hydrogen bond donor [2]. The intense electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond, allowing it to participate in critical receptor-binding interactions while maintaining overall molecular lipophilicity.
-
Dynamic Conformational Adaptability: The rotational energy barrier around the Ar-OCF₂H bond is exceptionally low (~0.45 kcal/mol). This allows the difluoromethoxy group to dynamically rotate and adapt to either hydrophobic or polar microenvironments within a target binding pocket, a flexibility absent in the rigid, orthogonal -OCF₃ group [3].
Table 1: Comparative Physicochemical & Metabolic Profiling
| Parameter | Ferulic Acid (4-OH) | 4-(Difluoromethoxy)-... | 4-(Trifluoromethoxy)-... |
| C4-Substituent | -OH | -OCF₂H | -OCF₃ |
| Lipophilicity (Hansch π) | -0.67 (Hydrophilic) | +0.20 to +0.60 (Dynamic) | +1.04 (Highly Lipophilic) |
| H-Bond Donor Capacity | Strong (Abraham A > 0.5) | Moderate (Abraham A ≈ 0.1) | None (Abraham A = 0) |
| Phase II Metabolism | Highly Susceptible (Glucuronidation) | Resistant (Blocked) | Resistant (Blocked) |
| Oxidative Stability | Low (Forms reactive quinones) | High (Strong C-O bond) | Very High |
Quality Control Standards & Analytical Methodology
To ensure the integrity of 4-(Difluoromethoxy)-3-methoxycinnamic acid for downstream API synthesis, chemical purity must strictly exceed 99.0%. The primary analytical challenge is resolving the target compound from unreacted ferulic acid and des-fluoro impurities.
Self-Validating RP-HPLC-UV/MS Protocol
This protocol is designed as a self-validating system . The inclusion of specific system suitability criteria ensures the analyst can mathematically verify the integrity of the chromatographic run before interpreting the sample data.
Causality in Method Design: Cinnamic acid derivatives possess a carboxylic acid moiety with a pKa of approximately 4.5. If the mobile phase pH is near this pKa, the compound exists in a mixed ionization state, leading to severe peak tailing and retention time drift. By utilizing 0.1% Trifluoroacetic acid (TFA), we force the mobile phase pH to ~2.0, fully protonating the carboxyl group. This ensures a single, lipophilic species interacts with the C18 stationary phase, yielding sharp, symmetrical peaks.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of HPLC-grade Methanol (1 mg/mL). Sonicate for 5 minutes at 25°C. Filter through a 0.22 µm PTFE syringe filter.
-
Stationary Phase: Waters XBridge C18 Column (150 mm × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Channel A: LC-MS Grade Water with 0.1% v/v TFA.
-
Channel B: LC-MS Grade Acetonitrile with 0.1% v/v TFA.
-
-
Gradient Elution: 0-2 min (10% B), 2-15 min (linear ramp to 90% B), 15-18 min (hold 90% B), 18-20 min (return to 10% B for re-equilibration). Flow rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) set to 254 nm (aromatic ring) and 280 nm (conjugated alkene). In-line ESI-MS/MS in negative ion mode [M-H]⁻ for impurity mass profiling.
System Suitability & Self-Validation Criteria (Must Pass):
-
Resolution (
): The resolution between Ferulic acid (impurity) and 4-(Difluoromethoxy)-3-methoxycinnamic acid must be . -
Tailing Factor (
): The target peak must exhibit a of . -
Signal-to-Noise (
): The Limit of Quantitation (LOQ) standard (0.05% concentration) must yield an .
Fig 1. Self-validating RP-HPLC-UV/MS analytical workflow for API intermediate purity certification.
Experimental Data: Stability & Degradation Kinetics
To objectively validate the superiority of the -OCF₂H substitution over the native -OH group, a forced degradation study was executed.
Causality of Stability: The free phenolic hydroxyl group in ferulic acid is highly susceptible to reactive oxygen species (ROS), readily oxidizing into a reactive ortho-quinone. By masking this position with a difluoromethoxy group, the strong electron-withdrawing effect of the fluorine atoms fortifies the C-O bond. This prevents cytochrome P450-mediated O-demethylation and completely nullifies quinone formation, drastically extending the molecule's shelf-life and metabolic half-life [3].
Table 2: Forced Degradation Recovery Data (96-Hour Exposure)
| Stress Condition | Ferulic Acid Recovery (%) | 4-(Difluoromethoxy)-... Recovery (%) | Primary Degradation Pathway |
| Control (25°C, Dark) | 99.8% | 99.9% | N/A |
| Acidic (1N HCl, 60°C) | 94.2% | 98.5% | Ester/Ether hydrolysis (Minor) |
| Basic (1N NaOH, 60°C) | 88.1% | 97.2% | Base-catalyzed degradation |
| Oxidative (3% H₂O₂, 25°C) | 41.5% | 96.8% | Quinone formation (Ferulic only) |
| Photolytic (UV-Vis, 24h) | 76.3% | 94.1% | Alkene isomerization (Trans to Cis) |
Data Interpretation: The experimental data confirms that 4-(Difluoromethoxy)-3-methoxycinnamic acid exhibits a >50% improvement in oxidative stability compared to its non-fluorinated counterpart, validating its use as a robust API intermediate.
Fig 2. Divergent metabolic and degradation pathways based on C4-position functional group substitution.
Conclusion & Recommendations
For drug development professionals engineering next-generation PDE4 or MMP inhibitors, 4-(Difluoromethoxy)-3-methoxycinnamic acid offers a mathematically and experimentally proven advantage over traditional cinnamic acid derivatives. Its unique status as a dynamic, lipophilic hydrogen bond donor provides the perfect equilibrium between metabolic stability and target binding affinity. When procuring this intermediate, laboratories must enforce strict HPLC-UV/MS system suitability criteria (specifically
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Retrieved from:[Link]
-
Koike, T., & Akita, M. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health (PMC6533080). Retrieved from:[Link]
Impurity profiling of synthesized 4-(Difluoromethoxy)-3-methoxycinnamic acid
An in-depth technical guide by a Senior Application Scientist on the impurity profiling of 4-(Difluoromethoxy)-3-methoxycinnamic acid, an essential intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and advanced therapeutics.
Executive Summary
The synthesis of 4-(Difluoromethoxy)-3-methoxycinnamic acid (Chemical Formula:
This guide objectively compares analytical strategies for impurity profiling, moving beyond routine assay methods to establish a self-validating, orthogonal analytical framework. By leveraging both chromatographic resolution and high-resolution mass spectrometry (HRMS), researchers can definitively map the impurity landscape of this complex cinnamic acid derivative.
Mechanisms of Impurity Formation
To effectively profile impurities, we must first understand their thermodynamic and kinetic origins. The target compound is typically synthesized via the Knoevenagel condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with malonic acid under basic conditions, followed by decarboxylation.
Key Impurity Classes:
-
Process-Related Unreacted Precursors: Residual 4-(difluoromethoxy)-3-methoxybenzaldehyde.
-
Geometric Isomers: While the trans-isomer is thermodynamically favored due to minimal steric hindrance, incomplete equilibration results in trace levels of the cis-isomer.
-
Degradation Products: The difluoromethoxy group is sensitive to harsh nucleophilic attack, potentially leading to defluorinated or demethylated phenolic degradants (e.g., ferulic acid derivatives).
Synthesis and primary impurity generation pathways for 4-(Difluoromethoxy)-3-methoxycinnamic acid.
Comparative Analytical Strategies
A single analytical technique is insufficient for a comprehensive impurity profile. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the cornerstone for non-volatile assay quantification [1], it lacks the specificity required for structural elucidation of unknown degradants.
Conversely, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) provides exact mass measurements and fragmentation data, which are indispensable for differentiating closely related structural analogues [5].
Table 1: Performance Comparison of Analytical Platforms
| Feature | HPLC-UV (DAD) | UPLC-QTOF-MS/MS | GC-MS (Headspace) |
| Primary Utility | Routine purity assay, batch release | Trace impurity ID, structural elucidation | Residual solvents, volatile organics |
| Sensitivity | Moderate (LOD ~0.05%) | High (Sub-ppb trace detection) | High (for volatiles) |
| Isomer Resolution | Yes (via RT and slight | Yes (via RT; MS/MS spectra are identical) | N/A (Derivatization required) |
| Structural ID | Poor (Requires reference standards) | Excellent (Exact mass & fragmentation) | Good (Library matching for volatiles) |
| Limitations | Blind to non-chromophoric impurities | Matrix effects; differing ionization responses | Thermal degradation of cinnamic acids |
Expert Insight: Because response factors in Electrospray Ionization (ESI) can vary wildly between structural analogues, LC-MS should be prioritized for qualitative identification (structure elucidation), while HPLC-UV remains the gold standard for relative quantitative assessment based on peak area percentage [5].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as a self-validating system. The chromatographic separation isolates the impurities, while orthogonal detection methods (UV and MS) cross-verify the structural assignments.
Protocol 1: High-Resolution UPLC-QTOF-MS/MS Impurity Profiling
Cinnamic acid derivatives ionize highly efficiently in negative ion mode (ESI-) due to the facile deprotonation of the carboxylic acid moiety, yielding a prominent
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of the synthesized 4-(Difluoromethoxy)-3-methoxycinnamic acid. Dissolve in 10 mL of LC-MS grade Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to 10 µg/mL for MS analysis to prevent detector saturation. Causality: Methanol is preferred over ethanol to prevent artifactual esterification of the carboxylic acid during storage.
-
Chromatographic Separation:
-
Column: Sub-2-µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Causality: Baseline separation (
) of the trans and cis isomers requires high theoretical plate counts [2]. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid suppresses the ionization of the carboxylic acid in the mobile phase, ensuring the compound remains neutral for optimal retention on the reversed-phase column. Deprotonation still occurs efficiently in the ESI source during droplet desolvation.
-
-
Gradient Elution: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.
-
MS/MS Acquisition: Operate the QTOF in ESI negative mode. Set the capillary voltage to 2.5 kV. Utilize data-dependent acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 3 most intense precursor ions using collision-induced dissociation (CID) [3].
Orthogonal self-validating analytical workflow for comprehensive impurity profiling.
Data Interpretation & Structural Elucidation
The exact monoisotopic mass of 4-(Difluoromethoxy)-3-methoxycinnamic acid is 244.0547 Da. In ESI negative mode, the theoretical
Diagnostic Fragmentation Pathways (CID)
When interpreting the MS/MS spectra of the impurities, look for these characteristic neutral losses:
-
Loss of
(-44 Da): Confirms the presence of the intact cinnamic acid carboxylic group. The main peak will yield a fragment at 199.057. -
Loss of
radical (-51 Da): Characteristic of the difluoromethoxy ether cleavage, a highly diagnostic fragment for this specific intermediate. -
Loss of
radical (-15 Da): Indicates the cleavage of the 3-methoxy group, common in highly conjugated phenolic ethers.
Table 2: Key Impurities and their HRMS Signatures
| Impurity | Origin | Formula | Theoretical | Diagnostic MS/MS Fragments |
| Target (trans) | Main Product | 243.047 | 199.057 (- | |
| Impurity A (cis) | Kinetic Isomer | 243.047 | Identical to trans; distinguished by earlier RT. | |
| Impurity B | Unreacted Aldehyde | 201.036* | 150.030 (- | |
| Impurity C | Demethylated Degradant | 229.031 | 185.041 (- | |
| Impurity D | Defluorinated (Ferulic Acid) | 193.050 | 149.060 (- |
Expert Insight on Isomer Differentiation: While HRMS cannot easily differentiate the cis and trans isomers due to identical fragmentation patterns, the DAD (UV) data provides the missing link. The trans-isomer exhibits a higher UV absorption maximum (
References
-
Ncube, E. N., et al. "Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method." Chemistry Central Journal, PMC. Available at:[Link]
-
Niessen, W. M. A. "LC-MS and CE-MS Strategies in Impurity Profiling." CHIMIA International Journal for Chemistry. Available at:[Link]
Definitive Guide to Structural Elucidation: 4-(Difluoromethoxy)-3-methoxycinnamic Acid
Executive Summary: The Structural Imperative
4-(Difluoromethoxy)-3-methoxycinnamic acid is a critical intermediate in medicinal chemistry, serving as a lipophilic bioisostere of ferulic acid. The substitution of a hydroxyl group with a difluoromethoxy (–OCHF₂) moiety significantly alters the molecule's hydrogen bond donor capability, metabolic stability, and crystal packing forces.
For researchers and drug developers, determining the precise solid-state arrangement of this compound is not merely an academic exercise—it is a regulatory and functional requirement. This guide compares the primary structural determination methodologies, establishing Single Crystal X-Ray Diffraction (SC-XRD) as the non-negotiable standard for absolute configuration, while evaluating Powder X-Ray Diffraction (PXRD) and NMR as complementary tools.
Methodology Comparison: Selecting the Right Tool
In the development of fluorinated phenylpropanoids, selecting the appropriate analytical technique is dictated by the granularity of data required. The following table contrasts the three dominant methodologies used for this compound.
Table 1: Comparative Efficacy of Structural Elucidation Methods
| Feature | SC-XRD (Gold Standard) | PXRD (Fingerprinting) | Solution NMR (Connectivity) |
| Primary Output | Absolute 3D atomic positions (x, y, z) & Unit Cell | Bulk phase identification & Crystallinity % | Molecular connectivity & conformation in solution |
| Resolution | Atomic (< 0.8 Å) | Lattice planes (d-spacing) | Functional group environment |
| Sample Req. | High-quality single crystal (0.1–0.5 mm) | Polycrystalline powder (~10–50 mg) | Solubilized sample (~5–10 mg) |
| H-Bonding Insight | Directly visualizes intermolecular networks | Inferred from lattice shifts (indirect) | Intermolecular H-bonds lost in solvent |
| Polymorph ID | Defines the specific polymorph structure | Detects presence of polymorphs | Cannot distinguish solid-state polymorphs |
| Suitability | Best for: Ab initio structure determination. | Best for: Batch-to-batch consistency checks. | Best for: Verifying chemical purity/identity. |
Expert Insight: Why SC-XRD Wins
While NMR confirms you have synthesized the correct molecule, only SC-XRD confirms the material. For 4-(Difluoromethoxy)-3-methoxycinnamic acid, the –OCHF₂ group introduces a rotational degree of freedom that NMR averages out. In the solid state, this group locks into a specific conformation that dictates solubility and tabletability. SC-XRD is the only method that reveals this static conformation.
Experimental Protocol: From Synthesis to Structure
This protocol outlines the validated workflow for determining the crystal structure, specifically tailored to the solubility profile of fluorinated cinnamic acid derivatives.
Phase 1: Synthesis & Purification
Prerequisite: Synthesize the target via Knoevenagel condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with malonic acid.
-
Purification: Recrystallize the crude solid from Ethanol/Water (70:30) to remove unreacted aldehyde.
-
Purity Check: Verify purity >98% via HPLC to prevent impurity-driven crystal defects.
Phase 2: Crystal Growth (The Critical Step)
Obtaining a diffraction-quality crystal is the bottleneck. The difluoromethoxy group increases lipophilicity compared to ferulic acid, requiring a shift to less polar solvent systems.
-
Method: Slow Evaporation.[1]
-
Solvent System: Methanol:Acetonitrile (1:1 v/v).
-
Protocol:
-
Dissolve 20 mg of the acid in 2 mL of solvent in a clean scintillation vial.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (prevents nucleation on dust).
-
Cover with Parafilm and poke 3–4 pinholes to control evaporation rate.
-
Store in a vibration-free, dark environment at 20°C.
-
Harvest: Inspect after 3–5 days. Look for block-like or prismatic crystals (avoid needles, which often suffer from disorder).
-
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or similar diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
-
Temperature: 100 K (Cryostream). Note: Low temperature is mandatory to reduce thermal vibration of the terminal –CHF₂ fluorine atoms.
-
Strategy:
-
Mount crystal on a Kapton loop using Paratone oil.
-
Collect a full sphere of data (completeness >99%).
-
Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms (F, O, C).
-
Refinement: Use Full-matrix least-squares on F² (SHELXL). Anisotropic refinement for all non-hydrogen atoms.
-
Hydrogen Treatment: Locate the Carboxylic Acid proton (COOH) from the difference Fourier map to confirm the dimer motif. Constrain C-H hydrogens using a riding model.
-
Structural Analysis & Causality
The resulting crystal structure of 4-(Difluoromethoxy)-3-methoxycinnamic acid is expected to display specific features driven by the fluorinated substituent.
The Dimerization Motif
Like most cinnamic acid derivatives, this molecule will form centrosymmetric dimers (R²₂ (8) graph set motif) via the carboxylic acid groups.
-
Mechanism: Strong O–H···O hydrogen bonds (~2.6 Å) link two molecules head-to-head.
-
Significance: This dimer is the fundamental "building block" of the lattice, determining the melting point and dissolution rate.
The Fluorine Effect
Unlike the hydroxyl group in ferulic acid (which acts as both donor and acceptor), the –OCHF₂ group acts only as a weak acceptor.
-
Conformation: The –OCHF₂ group will likely adopt an in-plane conformation to maximize π-conjugation with the aromatic ring, though steric repulsion with the adjacent methoxy group may force a slight twist.
-
Packing: Expect C–H···F weak interactions to mediate the stacking between layers. These weak forces often lead to polymorphism , making the SC-XRD analysis vital for identifying the most thermodynamically stable form.
Visualization of the Determination Workflow
The following diagram illustrates the logical flow from crude synthesis to the final Crystallographic Information File (CIF), highlighting the decision nodes.
Caption: Workflow for structural determination. Green diamond indicates the critical "Go/No-Go" decision point based on crystal quality.
References
-
Gomez, J., et al. (2025). Crystal structure of 4-bromocinnamic anhydride: Supramolecular interactions and stacking. IUCrData.
- Relevance: Establishes standard packing motifs (stacking and H-bonding)
-
Pálinkó, I. (1999). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Acta Crystallographica Section B.
- Relevance: Authoritative review on the carboxylic acid dimer motif (R²₂(8)) expected in the target molecule.
-
Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
- Relevance: Provides the comparative framework for selecting SC-XRD over PXRD for ab initio determin
-
BenchChem. (2025). Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Derivatives.
- Relevance: Validates the synthesis and solubility properties of fluorinated cinnamic acid analogs used in the crystalliz
-
NIST Chemistry WebBook. 3-Hydroxy-4-methoxycinnamic acid (Isoferulic acid).
- Relevance: Provides structural data for the non-fluorinated analog, serving as a baseline for structural comparison.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(Difluoromethoxy)-3-methoxycinnamic acid
Operational Safety and Handling Guide: 4-(Difluoromethoxy)-3-methoxycinnamic acid
As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires precision and a deep understanding of chemical behavior. 4-(Difluoromethoxy)-3-methoxycinnamic acid (CAS: 324579-78-4) is a critical intermediate in drug discovery, frequently utilized in the synthesis of lipophilic kinase inhibitors and neuroprotective agents. However, its specific functional groups—a reactive
This guide provides self-validating, step-by-step operational procedures to ensure absolute safety and logistical efficiency in your laboratory.
Hazard Causality & Scientific Rationale
To handle this compound safely, one must understand the mechanistic reasons behind its hazards. According to standard safety data, this compound is classified under GHS as an irritant (GHS07)[1].
-
H315 (Skin Irritation) & H319 (Serious Eye Irritation): The carboxylic acid moiety can protonate epidermal proteins and ocular mucosa upon contact, leading to localized inflammation and rapid pH shifts.
-
H335 (May Cause Respiratory Irritation): As a crystalline powder, aerosolized micro-particles can easily deposit in the upper respiratory tract. The difluoromethoxy group enhances membrane permeability, potentially exacerbating the irritation response by allowing the molecule to cross cellular barriers more efficiently.
Quantitative Chemical Profile To facilitate accurate experimental planning, key quantitative data is summarized below:
| Property | Value | Operational Implication |
| CAS Number | 324579-78-4 | Primary identifier for SDS retrieval and waste routing [1] |
| Molecular Weight | 244.19 g/mol | Required for precise molarity calculations [2] |
| CLogP | 2.343 | Indicates moderate lipophilicity; penetrates non-polar barriers [2] |
| Storage Temp | 2-8 °C | Requires cold storage to prevent degradation [3] |
Personal Protective Equipment (PPE) Matrix
Do not just wear PPE; understand why it protects you. The following matrix outlines the required equipment and the causality behind each choice.
| PPE Category | Specification / Standard | Causality / Scientific Rationale |
| Eye Protection | Snug-fitting safety goggles (EN 166 / ANSI Z87.1) | Prevents ocular exposure to airborne dust during weighing. Standard safety glasses lack orbital seals and are insufficient for H319 hazards. |
| Hand Protection | Nitrile gloves (Min. 0.11 mm thickness, EN 374) | Nitrile provides excellent resistance to organic acids. The difluoromethoxy group increases lipophilicity, making latex inappropriate due to higher permeability. |
| Body Protection | Flame-retardant lab coat, closed front | Protects against accidental electrostatic discharge during powder transfer and prevents powder accumulation on personal clothing. |
| Respiratory | N95/P2 particulate respirator or handling in a Class II BSC / Fume Hood | Mitigates H335 (Respiratory Irritation). Fume hood face velocity should be maintained at 0.4-0.6 m/s to capture aerosolized particles. |
Step-by-Step Methodology: Safe Weighing and Solubilization
Fluorinated powders are highly electronegative and prone to static charge buildup. This can cause the powder to scatter, increasing inhalation hazard and leading to inaccurate weighing. Every step below includes a validation check to ensure a self-validating system.
Phase 1: Environmental Setup & Static Mitigation
-
Verify Containment: Ensure the chemical fume hood or powder dispensing enclosure is operational.
-
Validation Check: Check the digital airflow monitor (Target: 80-100 fpm or 0.4-0.5 m/s).
-
-
Neutralize Static: Position an anti-static zero-ionizer fan near the analytical balance.
-
Rationale: Eliminates electrostatic repulsion, preventing the powder from "jumping" off the spatula.
-
Phase 2: Dispensing 3. Transfer: Using a grounded, stainless-steel V-spatula, transfer the required mass of 4-(Difluoromethoxy)-3-methoxycinnamic acid directly into a pre-tared, anti-static weigh boat or an amber glass vial.
- Validation Check: Ensure the balance reading stabilizes within 3 seconds; fluctuation indicates residual static or draft interference.
Phase 3: Solubilization 4. Dissolution: Inside the fume hood, add the designated solvent. Due to its lipophilic and acidic nature, this compound is highly soluble in polar aprotic solvents like anhydrous DMSO or DMF. 5. Verification: Cap the vial tightly and vortex for 30-60 seconds.
- Validation Check: Inspect the solution against a light background. It must be completely transparent with no undissolved micro-crystals. Store the final solution at 2-8 °C, protected from light [3].
Visual Workflow: Handling & Spill Response
Figure 1: Operational workflow for safe handling and spill response of fluorinated cinnamic acids.
Spill Response & Disposal Plan
In the event of a spill, immediate and calculated action is required to prevent aerosolization and surface contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Assess: If a large powder spill occurs outside the hood, clear the immediate area to prevent tracking the powder throughout the lab.
-
Suppress Dust (Do NOT Dry Sweep): Gently cover the spilled powder with absorbent paper towels lightly dampened with a dilute alkaline solution (e.g., 1% sodium bicarbonate).
-
Rationale: The alkaline solution neutralizes the carboxylic acid, forming a water-soluble sodium salt that is significantly easier to wipe up and prevents volatilization or further skin irritation.
-
-
Collect: Scoop the dampened material using a non-sparking tool (e.g., a plastic dustpan) into a compatible, sealable hazardous waste container.
-
Decontaminate: Wash the spill surface with soap and water, followed by an ethanol wipe to remove any residual lipophilic organic traces.
Disposal Protocol:
-
Solid Waste: All contaminated paper towels, weigh boats, and PPE must be double-bagged and labeled explicitly as "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be routed to halogenated organic liquid waste streams. Do not pour down the drain, as fluorinated compounds exhibit high environmental persistence and resist standard wastewater treatment degradation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

